Fmoc-Gln(Trt)-OH
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGICUODAOGOMO-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448258 | |
| Record name | Fmoc-Gln(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132327-80-1 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132327-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Gln(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Trityl Group: A Cornerstone in Fmoc-Based Peptide Synthesis of Glutamine-Containing Peptides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the careful selection of protecting groups is paramount to achieving high-purity, full-length peptides. For the incorporation of glutamine (Gln), the use of Fmoc-Gln(Trt)-OH has become a gold standard. The trityl (Trt) group, a bulky triphenylmethyl moiety, plays a multifaceted and critical role in ensuring the fidelity of peptide chain elongation. This technical guide delves into the vital functions of the Trt group in this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their peptide synthesis endeavors.
The Pivotal Role of the Trityl Group
The primary function of the trityl group in this compound is the protection of the side-chain amide of the glutamine residue.[1] This protection is essential to prevent a host of undesirable side reactions that can occur during peptide synthesis, ultimately leading to higher purity and yield of the target peptide.
Key Benefits of Trityl Protection:
-
Prevention of Side Reactions: The unprotected amide side chain of glutamine is susceptible to dehydration during the activation step of coupling, which can lead to the formation of a nitrile derivative. Furthermore, N-terminal glutamine residues can cyclize to form pyroglutamate, a reaction that is effectively blocked by the bulky Trt group.[2]
-
Enhanced Solubility: Fmoc-amino acids, including Fmoc-Gln-OH, can exhibit poor solubility in common SPPS solvents like dimethylformamide (DMF). The introduction of the hydrophobic trityl group significantly improves the solubility of this compound, facilitating more efficient and complete coupling reactions.[2]
-
Compatibility with Fmoc Chemistry: The Trt group is stable under the basic conditions used for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF) but is readily cleaved under the acidic conditions used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups (e.g., trifluoroacetic acid).[3] This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS.[2]
Quantitative Data on Trityl Group Cleavage
The removal of the Trt group is typically achieved using a trifluoroacetic acid (TFA)-based cleavage cocktail. The efficiency of this cleavage is dependent on the composition of the cocktail, including the concentration of TFA and the presence of scavengers. Scavengers are crucial for quenching the highly reactive trityl cations that are generated during cleavage, preventing them from reattaching to the peptide or modifying sensitive amino acid residues such as tryptophan and cysteine.
| Cleavage Cocktail Composition | Cleavage Time | Typical Efficiency | Scavenger Function |
| 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | 1-3 hours | >95% | TIS is an effective scavenger for the trityl cation. |
| 92.5% TFA, 5% Thioanisole, 2.5% Ethanedithiol (EDT) | 2-4 hours | >95% | Thioanisole and EDT are particularly useful for peptides containing arginine and methionine. |
| 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | 2-4 hours | >95% | Phenol can act as a scavenger and improve the solubility of the cleaved peptide. |
Note: The optimal cleavage time and cocktail composition can vary depending on the peptide sequence and the other protecting groups present. It is always recommended to perform a small-scale trial cleavage to optimize conditions.
Experimental Protocols
Standard Coupling Protocol for this compound in SPPS
This protocol outlines the manual coupling of this compound onto a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF (5 mL) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq) and a coupling agent such as HBTU (0.38 mmol, 3.8 eq) in DMF (2 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL) and then with dichloromethane (DCM) (3 x 5 mL).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol for Cleavage of the Trityl Group and Peptide from the Resin
This protocol describes the final cleavage and deprotection of the peptide.
-
Resin Preparation:
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
-
-
Cleavage:
-
Prepare the cleavage cocktail (e.g., 10 mL of 95% TFA, 2.5% H₂O, 2.5% TIS) in a fume hood. Caution: TFA is highly corrosive.
-
Add the cleavage cocktail to the dried resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin beads.
-
Collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether (2 x 20 mL), centrifuging and decanting after each wash.
-
-
Drying and Purification:
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the role of the Trt group and its integration into the SPPS workflow, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: Protection and deprotection of the glutamine side chain.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.
Conclusion
The trityl group in this compound is an indispensable tool in modern peptide chemistry. Its ability to effectively protect the glutamine side-chain amide, thereby preventing deleterious side reactions and enhancing solubility, directly translates to the synthesis of higher quality peptides. A thorough understanding of its role, coupled with optimized and well-executed experimental protocols for its incorporation and subsequent removal, is fundamental for any researcher aiming to successfully synthesize complex, glutamine-containing peptides for research, diagnostics, and therapeutic applications.
References
An In-depth Technical Guide to Fmoc-Gln(Trt)-OH: Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-glutamine, commonly abbreviated as Fmoc-Gln(Trt)-OH, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique dual-protection scheme, employing the base-labile Fmoc group for α-amino protection and the acid-labile trityl (Trt) group for the side-chain amide, offers significant advantages in the synthesis of complex and high-purity peptides. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols associated with this compound.
Chemical Structure and Properties
This compound is a derivative of the amino acid glutamine, modified with two key protecting groups. The fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amino function allows for selective deprotection under mild basic conditions, typically with piperidine. The bulky trityl (triphenylmethyl, Trt) group protects the side-chain amide of the glutamine residue, preventing undesirable side reactions such as dehydration to a nitrile or pyroglutamate formation during the activation step of peptide coupling.[1][2] This protection strategy is fundamental to the widely used orthogonal Fmoc/tBu SPPS methodology.[3]
Chemical Structure
Systematic Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid[4]
Chemical Formula: C₃₉H₃₄N₂O₅[1][5][6][7]
Molecular Weight: 610.70 g/mol [5][8][9]
CAS Number: 132327-80-1[1][5][6][8]
The chemical structure of this compound is depicted below:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources to provide a comprehensive overview for researchers.
| Property | Value | References |
| Appearance | White to off-white or light yellow crystalline powder | [5][6][10][11] |
| Melting Point | 110-125 °C or 165-172 °C | [8][10][11] |
| Solubility | Readily soluble in most organic solvents including DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Insoluble in water. | [1][2][4][8][10][11][12] |
| Optical Activity | [α]²⁰/D -14.0 ± 1.5° (c=1% in DMF) | [9][11] |
| Purity (HPLC) | ≥98.0% to ≥99.0% | [8][9][13] |
| Storage Temperature | -20°C to 8°C | [8][9][11][12] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a protected amino acid building block in Fmoc-based solid-phase peptide synthesis.[6][9] Its superior solubility in common SPPS solvents like Dimethylformamide (DMF) compared to Fmoc-Gln-OH is a significant advantage, facilitating more efficient and complete coupling reactions.[1][2][5] The trityl protecting group on the side chain is crucial for preventing side reactions, leading to the synthesis of purer peptides.[1][2][6]
Experimental Protocols
The following sections detail the standard experimental procedures for the use of this compound in SPPS.
This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
DMF (peptide synthesis grade)
-
DCM (optional, for washing)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for a minimum of 30 minutes.[13]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. This step is typically repeated once.[13]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine and its byproducts.[13]
-
Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity) in DMF. Add the coupling reagent and the base to pre-activate the amino acid.[13]
-
Coupling Reaction: Add the activated this compound solution to the washed resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF to remove any unreacted reagents.
Fmoc Group Deprotection (during synthesis):
-
Reagent: 20% piperidine in DMF.
-
Procedure: The resin is treated with the reagent for 5-10 minutes, and the process is repeated once to ensure complete removal of the Fmoc group.[13]
Trt Group Deprotection and Cleavage from Resin (final step):
-
Reagent: A cleavage cocktail, typically containing a high concentration of Trifluoroacetic acid (TFA). A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS). The TIPS acts as a scavenger to prevent the reactive trityl cation from causing side reactions.[1][8][14]
-
Procedure: The peptide-resin is treated with the cleavage cocktail for 1-3 hours at room temperature.[1][8][10] The resin is then filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.
Visualizing the Workflow in SPPS
The following diagrams illustrate the key workflows involving this compound in solid-phase peptide synthesis.
Caption: Workflow for the coupling of this compound in SPPS.
Caption: Deprotection workflows in Fmoc-based SPPS.
Conclusion
This compound is an indispensable reagent for the synthesis of glutamine-containing peptides. Its well-defined chemical properties and the strategic use of orthogonal protecting groups address common challenges in peptide synthesis, such as poor solubility and side-chain reactions. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development, enabling the efficient and high-fidelity synthesis of complex peptide molecules.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. peptide.com [peptide.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. nbinno.com [nbinno.com]
- 6. dawnscientific.com [dawnscientific.com]
- 7. This compound [purimaxx.com]
- 8. This compound Novabiochem® | 132327-80-1 [sigmaaldrich.com]
- 9. This compound = 98.0 HPLC 132327-80-1 [sigmaaldrich.com]
- 10. Quality Factory Supply 132327-80-1 with Lowest Price, Factory Sells Fmoc-L-Gln(Trt)-OH [zypeptides.com]
- 11. Nalpha-Fmoc-Ndelta-trityl-L-glutamine | 132327-80-1 [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
The Essential Role of Trityl Protection for Glutamine Side Chains in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the prevalent Fmoc/tBu strategy, the integrity of the final peptide product hinges on the effective protection of reactive amino acid side chains. Glutamine (Gln), a seemingly straightforward amino acid, presents significant challenges due to the reactivity of its side chain amide. This technical guide provides an in-depth exploration of the purpose and application of trityl (Trt) protection for the glutamine side chain. We will delve into the prevention of deleterious side reactions, the enhancement of synthesis efficiency, and provide detailed experimental protocols and quantitative comparisons to underscore the criticality of this protective group strategy in the successful synthesis of complex peptides.
The Challenge of Unprotected Glutamine in SPPS
The side chain carboxamide of glutamine is susceptible to two primary side reactions during Fmoc-based SPPS, which can compromise the yield and purity of the target peptide.
-
Dehydration to Nitrile: During the activation of the carboxylic acid of the incoming amino acid, coupling reagents, particularly carbodiimides like diisopropylcarbodiimide (DIC), can react with the glutamine side chain amide, leading to its dehydration and the formation of a nitrile. This irreversible modification results in a significant impurity that is often difficult to separate from the desired peptide.
-
Pyroglutamate Formation: An unprotected N-terminal glutamine residue is prone to intramolecular cyclization, especially following the removal of the Nα-Fmoc protecting group. The newly liberated free amine can attack the side chain amide, forming a five-membered lactam ring known as pyroglutamate (pGlu) and releasing ammonia. This not only alters the N-terminus of the peptide, potentially affecting its biological activity, but also terminates the peptide chain elongation.[1][2][3][4][5]
These side reactions are particularly problematic in the synthesis of long or complex peptides where glutamine residues are repeatedly exposed to coupling and deprotection cycles.
The Trityl Group: A Robust Solution
The use of a trityl (Trt) protecting group on the side chain amide of glutamine, in the form of Fmoc-Gln(Trt)-OH, has become the gold standard in Fmoc SPPS to mitigate these issues. The trityl group is a triphenylmethyl group, and its bulky, hydrophobic nature confers several key advantages.
Prevention of Side Reactions
The steric hindrance provided by the bulky trityl group effectively shields the side chain amide from attack by coupling reagents, thus preventing dehydration to the corresponding nitrile.[6] It also sterically hinders the intramolecular cyclization, significantly reducing the formation of pyroglutamate.
Enhanced Solubility and Coupling Efficiency
A significant practical advantage of using this compound is its enhanced solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) compared to the unprotected Fmoc-Gln-OH.[6] Poor solubility of an amino acid derivative can lead to incomplete coupling reactions and lower peptide yields. The improved solubility of this compound ensures more efficient and complete coupling, contributing to a higher purity of the crude peptide product.
Quantitative Impact of Trityl Protection
While direct head-to-head quantitative comparisons in single publications are scarce, the cumulative evidence from decades of peptide synthesis literature strongly supports the superiority of using trityl-protected glutamine. The impact can be summarized in the following table.
| Parameter | Without Trityl Protection (Fmoc-Gln-OH) | With Trityl Protection (this compound) |
| Purity of Crude Peptide | Lower, due to nitrile and pyroglutamate impurities. | Significantly higher, with minimal side-product formation.[6] |
| Overall Peptide Yield | Reduced, due to failed sequences from incomplete coupling and side reactions. | Higher, due to improved solubility and prevention of side reactions. |
| Solubility in DMF | Low, can lead to precipitation and difficult handling. | High, facilitates efficient and complete coupling reactions.[6] |
| Risk of Nitrile Formation | High, especially with carbodiimide-based activators. | Negligible, due to steric hindrance of the trityl group.[6] |
| Risk of Pyroglutamate Formation | High, for N-terminal glutamine residues.[1][2][3][4][5] | Significantly reduced. |
Experimental Protocols
The following sections provide detailed methodologies for the key steps involving this compound in solid-phase peptide synthesis.
Protocol for Coupling of this compound
This protocol outlines a standard procedure for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: High-purity, amine-free DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Nα-Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Coupling: Add the activated this compound solution to the reaction vessel containing the washed resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.
Protocol for Cleavage and Trityl Deprotection
This protocol describes the final cleavage of the peptide from the solid support and the concomitant removal of the trityl protecting group from the glutamine side chain.
Materials:
-
Peptide-resin (fully synthesized and N-terminally deprotected)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O). TIS acts as a scavenger to trap the released trityl cations.
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure:
-
Resin Preparation: Wash the final peptide-resin thoroughly with DCM to remove DMF and dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. A characteristic yellow-orange color will develop due to the formation of trityl cations.[7]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube. Add 10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage by-products.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white, fluffy powder.
Laboratory-Scale Synthesis of this compound
While commercially available, Fmoc-L-Gln(Trt)-OH can be synthesized in the laboratory. The following is a general procedure adapted from literature and patent filings.[8]
Materials:
-
L-Glutamine
-
Trityl chloride (Trt-Cl)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic acid
-
Triphenylmethanol
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
Procedure (Conceptual Outline):
-
Protection of the side chain amide: L-Glutamine is reacted with triphenylmethanol in the presence of a catalytic amount of acid (e.g., concentrated sulfuric acid) in a suitable solvent like acetic acid to form Gln(Trt)-OH.
-
Purification of Gln(Trt)-OH: The product is isolated and purified.
-
Fmoc protection of the α-amine: Gln(Trt)-OH is then reacted with Fmoc-OSu in the presence of a base like sodium bicarbonate or DIPEA in a solvent mixture such as aqueous acetone or DMF to yield this compound.
-
Final Purification: The final product, this compound, is purified by crystallization or chromatography.
Visualizing the Workflow and Chemical Pathways
The following diagrams, generated using the DOT language, illustrate the key processes discussed in this guide.
Caption: Standard workflow for Fmoc solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Deleterious side reactions of unprotected glutamine during SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. | Semantic Scholar [semanticscholar.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. CN100593536C - Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine - Google Patents [patents.google.com]
The Strategic Advantage of Fmoc-Gln(Trt)-OH in Modern Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high purity, yield, and overall success, particularly in the assembly of complex or lengthy peptide chains. Among the trifunctional amino acids, glutamine (Gln) presents unique challenges that can compromise the integrity of the final peptide product. The strategic use of Nα-Fmoc-Nδ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH) has become a cornerstone of modern Fmoc-based SPPS, offering robust solutions to these challenges. This technical guide provides a comprehensive overview of the advantages of employing this compound, supported by experimental protocols and logical workflows, to empower researchers in optimizing their peptide synthesis strategies.
Core Advantages of Trityl Protection for Glutamine
The primary rationale for utilizing a side-chain protecting group for glutamine is to prevent undesirable intramolecular and intermolecular side reactions that can occur under standard SPPS conditions. The trityl (Trt) group, a bulky and acid-labile protecting group, has emerged as the preferred choice in Fmoc chemistry for several key reasons.[1]
Prevention of Dehydration and Nitrile Formation
During the activation of the carboxylic acid of the incoming amino acid, particularly with carbodiimide reagents like diisopropylcarbodiimide (DIC), the side-chain amide of unprotected glutamine can undergo dehydration to form a nitrile. This results in the incorporation of a glutamine-nitrile derivative into the peptide sequence, a significant and often difficult-to-remove impurity. The steric hindrance provided by the bulky trityl group on the side-chain amide of this compound effectively prevents this dehydration reaction, ensuring the fidelity of glutamine incorporation.[2]
Mitigation of Pyroglutamate Formation
Peptides with an N-terminal glutamine residue are susceptible to intramolecular cyclization, forming a pyroglutamate (pGlu) residue. This reaction, which involves the nucleophilic attack of the N-terminal amine on the side-chain amide, results in a truncated and modified peptide. While this can be a desired modification in some therapeutic peptides, it is a significant side reaction when the full-length peptide with an N-terminal glutamine is the target. By protecting the side-chain amide, this compound prevents this cyclization during synthesis.
Enhanced Solubility
A significant practical advantage of this compound is its enhanced solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to its unprotected counterpart, Fmoc-Gln-OH.[2][3] Unprotected Fmoc-Gln-OH has notoriously poor solubility, which can lead to challenges in preparing homogenous coupling solutions, particularly at the concentrations required for efficient synthesis.[3] This can result in incomplete coupling reactions and the formation of deletion sequences. The trityl group disrupts the intermolecular hydrogen bonding that contributes to the low solubility of Fmoc-Gln-OH, ensuring complete dissolution and efficient coupling.[3]
Compatibility with Standard Fmoc-SPPS Protocols
Quantitative Data Summary
While direct side-by-side comparative studies with quantitative data on side-product formation are not extensively available in the public domain, the qualitative advantages of using this compound are well-established and have led to its widespread adoption as the standard for incorporating glutamine in Fmoc-SPPS. The following tables summarize the key properties and performance characteristics of this compound.
| Parameter | This compound | Fmoc-Gln-OH | Reference |
| Solubility in DMF | Readily soluble | Poorly soluble | [2][3] |
| Nitrile Formation | Prevented | Prone to occur with carbodiimide activation | [2] |
| Pyroglutamate Formation (N-terminal) | Prevented during synthesis | Prone to occur | [5] |
| Property | Specification | Reference |
| HPLC Purity | ≥99.0% | [6] |
| Enantiomeric Purity | ≥99.8% | [6] |
| Cleavage Conditions | 95% TFA, 1-3 hours | [4] |
Experimental Protocols
The following are detailed protocols for the key steps involving this compound in manual solid-phase peptide synthesis.
Protocol 1: Coupling of this compound
This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
-
DCM (optional, for washing)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Activation: Add DIPEA (6-10 equivalents) to the activation solution and vortex briefly. The solution should change color, indicating activation. Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling: Add the activated this compound solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Cleavage and Deprotection
This protocol outlines the final cleavage of the peptide from the resin and the removal of the Trt and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (fully synthesized and dried)
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours. The solution will likely turn a dark color.
-
Peptide Precipitation: Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether (10 times the volume of the cleavage cocktail). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic byproducts.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Mandatory Visualizations
Logical Workflow for SPPS using this compound
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Decision Pathway for Glutamine Incorporation in SPPS
Caption: Decision pathway for selecting the appropriate glutamine derivative in SPPS.
References
- 1. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. This compound Novabiochem® | 132327-80-1 [sigmaaldrich.com]
A Comprehensive Technical Guide to Fmoc-Gln(Trt)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-Fmoc-L-glutamine (trityl), commonly known as Fmoc-Gln(Trt)-OH. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly in the development of peptide-based therapeutics. This document outlines its chemical properties, provides a detailed experimental protocol for its use, and illustrates its role in the SPPS workflow.
Core Data Presentation
The essential chemical and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 132327-80-1 |
| Molecular Weight | 610.70 g/mol |
| Molecular Formula | C₃₉H₃₄N₂O₅ |
| Appearance | White to off-white powder |
| Purity | Typically ≥98.0% (HPLC) |
| Storage Temperature | 2-8°C |
The Role of the Trityl Protecting Group
In Fmoc-based solid-phase peptide synthesis, the side chain of glutamine can present challenges. The amide group is susceptible to dehydration to a nitrile or cyclization to form pyroglutamate, especially during the activation step with carbodiimide reagents. The bulky trityl (Trt) group effectively shields the side-chain amide, preventing these undesirable side reactions and ensuring the integrity of the growing peptide chain. Furthermore, the presence of the Trt group enhances the solubility of the amino acid derivative in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF).
Experimental Protocol: Incorporation of this compound in Manual Solid-Phase Peptide Synthesis
This protocol describes a single coupling cycle for the incorporation of this compound onto a resin-bound peptide chain using HBTU/HOBt activation. This is a widely used method in Fmoc-SPPS.
Materials:
-
This compound
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling: The peptidyl-resin is initially swelled in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
The DMF is drained from the resin.
-
A solution of 20% piperidine in DMF is added to the resin.
-
The mixture is agitated for 5-10 minutes at room temperature to remove the N-terminal Fmoc protecting group from the peptide chain.
-
The piperidine solution is drained, and the resin is washed thoroughly with DMF (3-5 times) to remove residual piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution. The solution will typically undergo a color change, indicating activation.
-
-
Coupling:
-
Immediately add the activated this compound solution to the deprotected peptidyl-resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
To monitor the completion of the reaction, a small sample of the resin can be taken for a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.
-
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed. This typically involves treating the resin with a solution of acetic anhydride and DIPEA in DMF.
This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection:
Upon completion of the peptide synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Trt group from the glutamine residue, are removed. This is typically achieved by treating the peptidyl-resin with a cleavage cocktail, a common example being Reagent K: trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). The Trt group is labile to the acidic conditions of the cleavage cocktail.
Workflow and Pathway Visualization
The following diagrams illustrate the logical flow of the solid-phase peptide synthesis cycle and the chemical pathway for the activation of this compound.
Caption: A single cycle of amino acid addition in Fmoc-SPPS.
Caption: Activation and coupling pathway of this compound.
Understanding Fmoc protecting group chemistry
An In-depth Technical Guide to Fmoc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its utility lies in its stability under acidic conditions and its lability to mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][3] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, including its mechanism of action, detailed experimental protocols, and a discussion of common side reactions.
The Chemistry of the Fmoc Group
The Fmoc group is a carbamate that protects the α-amino group of an amino acid, preventing unwanted reactions during peptide bond formation.[1] It is typically introduced by reacting an amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to avoid the formation of dipeptide byproducts.[1][3][4]
The key to the Fmoc group's functionality is the acidic proton at the 9-position of the fluorenyl ring system.[1][5] This acidity is due to the electron-withdrawing nature of the fluorene moiety, which stabilizes the resulting carbanion upon deprotonation.[3] This characteristic allows for the selective removal of the Fmoc group under mild basic conditions, typically using a secondary amine like piperidine, through a β-elimination mechanism.[1][2]
Fmoc Protection and Deprotection Mechanisms
Fmoc Protection
The introduction of the Fmoc group onto an amine is a nucleophilic substitution reaction. The amine attacks the electrophilic carbonyl carbon of the Fmoc reagent (e.g., Fmoc-Cl or Fmoc-OSu).
References
The Cornerstone of Complex Peptide Synthesis: A Technical Guide to Fmoc-Gln(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the choice of protected amino acids is paramount to achieving high purity and yield, especially in the assembly of long and complex peptide sequences. Among these critical building blocks, Nα-Fmoc-Nδ-trityl-L-glutamine, or Fmoc-Gln(Trt)-OH, stands out as an essential reagent for the successful incorporation of glutamine. This in-depth technical guide explores the core features of this compound, providing quantitative data, detailed experimental protocols, and visual representations of its role and behavior in SPPS.
Core Attributes and Advantages
This compound is a derivative of the amino acid glutamine, where the alpha-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amide is protected by an acid-labile trityl (Trt) group. This dual-protection strategy is crucial for preventing undesirable side reactions during peptide synthesis.[1]
The primary advantages of utilizing this compound in Fmoc-based SPPS include:
-
Prevention of Side Reactions: The bulky trityl group effectively shields the side-chain amide, preventing its dehydration to a nitrile during the activation step, a common issue with carbodiimide reagents.[2][3][4] It also minimizes the risk of pyroglutamate formation, a cyclization reaction that can occur at the N-terminus.[4][5]
-
Enhanced Solubility: Unprotected Fmoc-Gln-OH exhibits poor solubility in common SPPS solvents like dimethylformamide (DMF).[2][3] The presence of the trityl group significantly improves the solubility of this compound, ensuring more efficient and complete coupling reactions.[1][2][3][4]
-
Compatibility with Standard Protocols: The Fmoc and Trt protecting groups are orthogonal, meaning they can be removed under different conditions. The Fmoc group is removed with a mild base (e.g., piperidine), while the Trt group is cleaved with a strong acid (e.g., trifluoroacetic acid), making it fully compatible with standard Fmoc-SPPS workflows.[4][6]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₃₉H₃₄N₂O₅ | |
| Molecular Weight | 610.70 g/mol | |
| Appearance | White to off-white or light yellow crystalline powder | [7] |
| Melting Point | 110-128°C; 165-172°C | [7][8] |
| Solubility | Readily soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3][4][7] |
| Optical Activity | [α]/D -14.0±1.5°, c = 1% in DMF | [7] |
| Purity (HPLC) | ≥98.0% - ≥99.0% | [4] |
Experimental Protocols
The following are detailed methodologies for the key steps involving this compound in an SPPS workflow.
Standard Coupling Protocol for this compound
This protocol outlines the procedure for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
DMF (peptide synthesis grade)
-
DCM (optional, for washing)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for a minimum of 30 minutes.[4]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. This step should be repeated once.[4][9]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to eliminate residual piperidine and the dibenzofulvene-piperidine adduct.[4]
-
Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in appropriate molar ratios.[4]
-
Coupling Reaction: Add the prepared coupling cocktail to the washed resin and agitate the mixture for 1-2 hours at room temperature.
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction.
Trt Group Deprotection and Peptide Cleavage
This protocol describes the final step of cleaving the peptide from the resin, which includes the removal of the Trt side-chain protecting group.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIPS))
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 1-3 hours at room temperature. The inclusion of a scavenger like TIPS is crucial to prevent the re-attachment of the cleaved trityl cation to other nucleophilic residues, such as tryptophan.[3][9]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Pellet the precipitated peptide by centrifugation and decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the final peptide product under vacuum.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound in SPPS.
Caption: Chemical structure of this compound.
Caption: SPPS workflow using this compound.
Caption: Prevention of side reactions by Trt protection.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Nalpha-Fmoc-Ndelta-trityl-L-glutamine | 132327-80-1 [chemicalbook.com]
- 8. genscript.com [genscript.com]
- 9. chem.uci.edu [chem.uci.edu]
Solubility Characteristics of Fmoc-Gln(Trt)-OH in DMF: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Fmoc-Nγ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH) in N,N-Dimethylformamide (DMF), a critical parameter in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for efficient peptide coupling, preventing aggregation, and ensuring the synthesis of high-purity peptides.
Executive Summary
This compound is a crucial building block in peptide synthesis, offering protection to the side-chain amide of glutamine to prevent dehydration and other side reactions. Its solubility in DMF, the most common solvent in Fmoc-based SPPS, is a key factor for successful synthesis. This document outlines the available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and illustrates the role of this compound solubility within the SPPS workflow. Generally, this compound exhibits excellent solubility in DMF, significantly higher than its unprotected counterpart, Fmoc-Gln-OH.[1][2]
Quantitative Solubility Data
While comprehensive solubility curve data is not extensively published, information from various suppliers provides key solubility metrics. These are summarized in the table below. The data indicates that this compound is highly soluble in DMF under standard laboratory conditions.
| Parameter | Value | Approximate Concentration ( g/100 mL) | Source |
| Molar Solubility | 1 mmole in 2 mL DMF | ~15.3 g/100 mL | Sigma-Aldrich[3], GenScript |
| Molar Solubility | 25 mmole in 50 mL DMF | ~30.5 g/100 mL | Sigma-Aldrich[4] |
| Qualitative Description | "Good solubility properties" | Not Applicable | Advanced ChemTech[2], Sigma-Aldrich[4] |
| Qualitative Description | "Dissolves readily" | Not Applicable | Aapptec Peptides[1], Advanced ChemTech[2] |
Note: The g/100 mL concentrations are calculated based on the molecular weight of this compound (610.70 g/mol ).
The Critical Role of Solubility in Solid-Phase Peptide Synthesis (SPPS)
The solubility of Fmoc-amino acids in DMF is fundamental to the efficiency of the coupling step in SPPS. Inadequate solubility can lead to several complications, including incomplete reactions, leading to deletion sequences in the final peptide, and aggregation of the protected amino acid, which can clog instrument lines and reduce reaction yields. The high solubility of this compound in DMF ensures a homogenous reaction mixture, facilitating efficient activation and subsequent coupling to the N-terminus of the growing peptide chain on the solid support.
Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Determination of this compound Solubility in DMF
This protocol outlines a method for determining the solubility of this compound in DMF at a given temperature.
Materials:
-
This compound (powder)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials.
-
Accurately pipette a known volume of DMF (e.g., 2.0 mL) into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A solid phase of this compound should remain in the vials.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring no solid particles are transferred.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial.
-
-
Quantification (Gravimetric Method):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the DMF under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.
-
Once all the solvent has evaporated, re-weigh the vial to determine the mass of the dissolved this compound.
-
Calculate the solubility in g/100 mL.
-
-
Quantification (HPLC Method):
-
Prepare a series of standard solutions of this compound in DMF of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Accurately dilute a known volume of the filtered saturated solution with DMF to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine the concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
The trityl protection of the glutamine side chain in this compound not only prevents undesirable side reactions during peptide synthesis but also confers excellent solubility in DMF. This high solubility is a significant advantage in SPPS, ensuring efficient and complete coupling reactions. The data and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development, enabling them to optimize their synthesis strategies and achieve higher purity peptide products.
References
The Trityl Guardian: A Technical Guide to Preventing Glutamine Side Reactions in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the seemingly innocuous side chain of glutamine can present significant challenges, leading to undesired byproducts that compromise the purity, yield, and biological activity of the final peptide. This technical guide provides an in-depth exploration of the common side reactions associated with glutamine and details the critical role of the trityl (Trt) protecting group in their prevention. This document offers a comprehensive resource for researchers and professionals in peptide chemistry, featuring detailed experimental protocols, quantitative data, and visual guides to enhance understanding and practical application.
The Challenge of Glutamine in Peptide Synthesis
Glutamine, with its primary amide in the side chain, is susceptible to two major intramolecular side reactions during solid-phase peptide synthesis (SPPS), particularly under the conditions of repeated deprotection and coupling cycles.
1.1. Pyroglutamate Formation: The N-terminal α-amino group of a peptide chain can undergo nucleophilic attack on the side-chain carbonyl carbon of a preceding glutamine residue. This irreversible cyclization reaction results in the formation of a pyroglutamyl (pGlu) residue at the N-terminus and the elimination of ammonia. This side reaction is especially prevalent when glutamine is the N-terminal amino acid[1][2][3][4]. The formation of pyroglutamate truncates the peptide chain and alters its biological properties.
1.2. Dehydration to Nitrile: Under the influence of coupling reagents, particularly carbodiimides, the side-chain amide of glutamine can undergo dehydration to form a nitrile[5][6][7]. This modification introduces a non-natural amino acid into the peptide sequence, potentially altering its structure and function.
The Trityl Group: A Robust Solution
To mitigate these side reactions, protection of the glutamine side-chain amide is crucial. In Fmoc-based SPPS, the triphenylmethyl (trityl, Trt) group has emerged as the protecting group of choice[8][9]. The bulky and chemically stable trityl group offers several advantages:
-
Steric Hindrance: The three phenyl rings of the trityl group provide significant steric bulk, physically obstructing the intramolecular interactions necessary for both pyroglutamate formation and nitrile dehydration[8].
-
Improved Solubility: Fmoc-Gln(Trt)-OH exhibits significantly better solubility in common SPPS solvents like dimethylformamide (DMF) compared to its unprotected counterpart, Fmoc-Gln-OH, which facilitates more efficient and complete coupling reactions[4][8].
-
Acid Lability: The trityl group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the resin[8][10]. This ensures that the native glutamine residue is restored in the final product.
The use of this compound has been shown to result in significantly purer peptides compared to syntheses using unprotected glutamine derivatives[10][11].
Quantitative Data and Stability
While direct comparative studies quantifying the reduction of specific side reactions are not abundant in readily available literature, the stability of the trityl group under standard synthesis conditions is well-documented. This stability is a key factor in its effectiveness.
| Parameter | Condition | Result | Reference |
| Trityl Group Stability | 15 min in 0.5% TFA in CH2Cl2 (Nα-Bpoc deprotection) | < 0.1% removal of the trityl group | [11] |
| Crude Peptide Purity | Comparison of Fmoc/Trt vs Fmoc/tBu strategies | Peptides synthesized with Fmoc/Trt-amino acids consistently show higher purity. |
Visualizing the Chemistry: Reaction Pathways and Workflows
To better illustrate the chemical principles and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Key side reactions of unprotected glutamine in peptide synthesis.
Caption: Mechanism of trityl group protection and deprotection of glutamine.
Caption: General workflow for Fmoc-SPPS using this compound.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments related to the use of trityl-protected glutamine.
5.1. Synthesis of this compound
This protocol is adapted from a described method for the synthesis of N-fluorenylmethoxycarbonyl-N-trityl-D-glutamine and can be applied to the L-enantiomer[3].
Materials:
-
N-benzyloxycarbonyl-L-glutamine benzyl ester
-
Trityl alcohol
-
Concentrated sulfuric acid
-
Acetic acid
-
Hydrogen gas
-
Palladium on carbon (Pd/C) catalyst
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
Tritylation: Dissolve N-benzyloxycarbonyl-L-glutamine benzyl ester in acetic acid. Add trityl alcohol and a catalytic amount of concentrated sulfuric acid. Heat the reaction mixture at 40-60°C for 8-24 hours to obtain N-benzyloxycarbonyl-N-trityl-L-glutamine benzyl ester.
-
Deprotection of Z and Bzl groups: Dissolve the product from the previous step in a suitable solvent (e.g., methanol or ethanol) and subject it to catalytic hydrogenation using hydrogen gas and a Pd/C catalyst to remove the benzyloxycarbonyl (Z) and benzyl (Bzl) groups, yielding N-trityl-L-glutamine.
-
Fmoc Protection: Dissolve N-trityl-L-glutamine in a mixture of dioxane and water. Add sodium bicarbonate to adjust the pH to basic conditions. Add Fmoc-OSu and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the product with ethyl acetate. Purify the crude product by crystallization or column chromatography to obtain this compound.
5.2. Purification of this compound
This protocol is for the purification of commercially available this compound to ensure high purity for SPPS[1].
Materials:
-
This compound (crude)
-
Isopropyl alcohol
Procedure:
-
Charge a flask with 100 g of crude this compound and 500 ml of isopropyl alcohol.
-
Raise the temperature of the mixture to 50°C and stir for 1 hour.
-
Cool the mixture down to 30 ± 5°C and continue stirring for approximately 2 hours.
-
Filter the solid and wash the cake with isopropyl alcohol.
-
Collect the wet cake and dry it under vacuum at 50°C to obtain purified this compound.
5.3. Fmoc-SPPS of a Glutamine-Containing Peptide
This is a general protocol for manual solid-phase peptide synthesis using this compound[4][6].
Materials:
-
Rink Amide resin (or other suitable resin)
-
This compound and other required Fmoc-amino acids
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with a 15-minute agitation.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine and the fluorenyl adduct.
-
Amino Acid Coupling:
-
Pre-activate this compound (3-4 equivalents relative to resin loading) with the chosen coupling reagents in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours or until a negative Kaiser test indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin-bound peptide thoroughly with DMF and DCM, and then dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including the trityl group from glutamine.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dissolve the crude peptide in a suitable solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Conclusion
The side reactions of glutamine, namely pyroglutamate formation and nitrile dehydration, pose significant obstacles to the efficient synthesis of pure peptides. The use of the trityl protecting group for the glutamine side chain is a highly effective and widely adopted strategy to overcome these challenges. The steric bulk and appropriate lability of the trityl group, combined with the enhanced solubility of this compound, contribute to higher coupling efficiencies, reduced side product formation, and ultimately, a purer final peptide product. The protocols and information provided in this guide serve as a valuable resource for any researcher or professional engaged in the synthesis of glutamine-containing peptides, enabling more robust and successful outcomes.
References
- 1. ajpamc.com [ajpamc.com]
- 2. CN100593536C - Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine - Google Patents [patents.google.com]
- 3. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CH682662A5 - New protected asparagine or glutamine derivs. - contg. easily cleaved methylated-trityl amido protecting gp., used in peptide synthesis - Google Patents [patents.google.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. scirp.org [scirp.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. chem.uci.edu [chem.uci.edu]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. Developed as a milder alternative to the Boc/Benzyl approach, Fmoc-SPPS has become the cornerstone of peptide research and development, enabling the creation of complex peptides for a vast array of applications, from fundamental biological studies to the development of novel therapeutics.[1][] This document will delve into the core principles, detailed experimental protocols, and critical considerations for successful peptide synthesis.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, typically a resin.[3][4] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[5] The core principle of this methodology lies in the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[6] This orthogonal protection strategy allows for the selective deprotection of the N-terminus without affecting the acid-labile protecting groups on the amino acid side chains.[1]
The synthesis cycle consists of three main steps:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved by treatment with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][6][7] The deprotection reaction proceeds via a β-elimination mechanism.[1]
-
Washing: Thorough washing of the resin to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is crucial to prevent side reactions in the subsequent coupling step.
-
Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.[5][8] This step is facilitated by a coupling reagent.
This cycle is repeated for each amino acid in the desired peptide sequence.[3] Upon completion of the chain assembly, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA).[1][5]
The Fmoc-SPPS Workflow
The entire process of Fmoc-SPPS can be broken down into four key stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.
Caption: High-level workflow of Fmoc solid-phase peptide synthesis.
Key Reagents and Materials
Solid Supports (Resins)
The choice of resin is critical as it determines the C-terminal functionality of the peptide and influences the overall success of the synthesis.[3] The resin must be physically stable and inert to the reagents and solvents used throughout the synthesis, yet allow for efficient cleavage of the final peptide.
| Resin Type | C-Terminal Functionality | Cleavage Condition | Notes |
| Wang Resin | Carboxylic acid | Strong acid (e.g., high % TFA) | Commonly used for preparing peptide acids.[3] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic acid (protected) | Mild acid (e.g., 1% TFA in DCM) or strong acid | Allows for the synthesis of fully protected peptide fragments.[9] |
| Rink Amide Resin | Amide | Strong acid (e.g., high % TFA) | The standard choice for synthesizing peptide amides.[3][9] |
| Sieber Amide Resin | Amide | Mild acid (e.g., 1-2% TFA in DCM) | Useful for preparing protected peptide amides. |
Protecting Groups
Orthogonal protecting groups are essential for the selective modification of amino acid functional groups. In Fmoc-SPPS, the α-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups.[1]
| Functional Group | Common Protecting Groups |
| Amino (Lys, Orn) | Boc (tert-butyloxycarbonyl) |
| Carboxyl (Asp, Glu) | tBu (tert-butyl) |
| Hydroxyl (Ser, Thr, Tyr) | tBu (tert-butyl) |
| Sulfhydryl (Cys) | Trt (Trityl), Acm (Acetamidomethyl), StBu (S-tert-butylthio) |
| Guanidino (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) |
| Imidazole (His) | Trt (Trityl), Boc (tert-butyloxycarbonyl) |
| Indole (Trp) | Boc (tert-butyloxycarbonyl) |
Coupling Reagents
Coupling reagents, also known as activating agents, are used to activate the carboxylic acid of the incoming amino acid, facilitating the formation of the peptide bond.[8] They are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.
| Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to suppress side reactions and reduce racemization.[10][11] | Cost-effective.[11] | Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC.[10] Potential for racemization. |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Reacts with the carboxylic acid to form a reactive phosphonium ester. | High coupling efficiency, especially for hindered amino acids.[12] Lower propensity for racemization compared to some other reagents. | Solutions in DMF have moderate stability.[12] |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Forms a reactive OBt, OAt, or Oxyma ester in situ.[12] | High coupling efficiency and fast reaction rates.[12] Solutions in DMF are generally stable.[12] | Can react with the free amine if pre-activation is slow or excess reagent is used.[13] |
Experimental Protocols
Resin Preparation and First Amino Acid Loading
Objective: To prepare the solid support and attach the first C-terminal amino acid.
Protocol for Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin:
-
Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0-2.0 mmol/g) in a reaction vessel and swell in dichloromethane (DCM) for 30-60 minutes.[4][9]
-
Amino Acid Solution Preparation: In a separate flask, dissolve the first Fmoc-protected amino acid (3 equivalents relative to the resin's substitution) in dry DCM. Add N,N-diisopropylethylamine (DIPEA) (7.5 equivalents).[14]
-
Loading: Add the amino acid solution to the swollen resin. Agitate the mixture for 30-60 minutes at room temperature.[14]
-
Capping: To cap any unreacted chloride sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 15 minutes.[14]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[14]
-
Drying: Dry the resin under vacuum.
The Fmoc-SPPS Cycle: Deprotection and Coupling
Objective: To sequentially add amino acids to the growing peptide chain.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. people.uniurb.it [people.uniurb.it]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
Methodological & Application
Application Notes: Standard Coupling Protocol for Fmoc-Gln(Trt)-OH in Solid-Phase Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the construction of complex peptide sequences. The use of Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry is a widely adopted methodology due to its mild deprotection conditions. When incorporating glutamine (Gln) residues, the use of a side-chain protecting group is crucial to prevent undesirable side reactions. Fmoc-Gln(Trt)-OH, where the side-chain amide is protected by a trityl (Trt) group, is the preferred building block for introducing glutamine into synthetic peptides.[1][2] The bulky trityl group effectively prevents the dehydration of the glutamine side chain to a nitrile and minimizes the formation of pyroglutamate, particularly during the activation step with carbodiimide reagents.[1] Furthermore, the trityl group enhances the solubility of the amino acid derivative in common organic solvents used in SPPS, such as dimethylformamide (DMF).[1]
These application notes provide a detailed protocol for the standard coupling of this compound in Fmoc-based SPPS, intended for researchers, scientists, and professionals in drug development.
Advantages of Using this compound:
-
Prevention of Side Reactions: The trityl protecting group effectively shields the side-chain amide, preventing dehydration to nitrile and pyroglutamate formation.[1]
-
Enhanced Solubility: this compound exhibits excellent solubility in standard SPPS solvents like DMF, facilitating efficient and complete coupling reactions.[1]
-
Compatibility: The trityl group is labile under standard acidic cleavage conditions (e.g., trifluoroacetic acid), allowing for its removal simultaneously with other acid-labile side-chain protecting groups and cleavage of the peptide from the resin.[1]
Experimental Protocols
1. Materials and Reagents
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
-
Base:
-
DIPEA (N,N-Diisopropylethylamine)
-
2,4,6-Collidine
-
-
Solvents:
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane, optional for washing)
-
-
Fmoc Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, Isopropanol (IPA)
-
Ninhydrin Test Kit: For monitoring coupling completion.
2. Standard Coupling Protocol for this compound
This protocol outlines the manual coupling procedure. The steps are analogous for automated peptide synthesizers.
a) Resin Swelling:
-
Place the desired amount of peptide-resin in a reaction vessel.
-
Add sufficient DMF to swell the resin.
-
Agitate the resin for at least 30-60 minutes at room temperature.[3]
b) Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the deprotection step for another 5-10 minutes.[1]
-
The completion of the deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.[4]
c) Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.[1]
-
Perform a final wash with IPA and then DMF to ensure the resin is ready for coupling.
d) Coupling of this compound:
Activation with HBTU/HATU:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU or HATU (3-5 equivalents) in DMF.
-
Add DIPEA or 2,4,6-collidine (6-10 equivalents) to the solution to activate the amino acid.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.[1]
Activation with DIC/Oxyma:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution.
-
Add the activation mixture to the deprotected peptide-resin.[1]
e) Coupling Reaction:
-
Agitate the reaction mixture at room temperature for 1-2 hours.[1] For sterically hindered sequences, the coupling time can be extended.
f) Monitoring the Coupling Reaction:
-
Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test.[5]
-
A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) signifies the presence of free primary amines and an incomplete coupling.
-
If the coupling is incomplete, the coupling step can be repeated ("double coupling") with a fresh preparation of the activated amino acid.[6]
g) Final Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]
-
An optional wash with DCM can also be performed.[1]
The resin is now ready for the next cycle of deprotection and coupling.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound Equivalents | 3-5 eq. | Relative to the functional loading of the resin. |
| Coupling Reagent Equivalents | 3-5 eq. | (e.g., HBTU, HATU, DIC/Oxyma) |
| Base Equivalents | 6-10 eq. | (e.g., DIPEA, 2,4,6-Collidine) |
| Fmoc Deprotection | 2 x 5-10 min | With 20% piperidine in DMF.[1] |
| Coupling Time | 1-2 hours | At room temperature. Can be extended for difficult couplings.[1] |
| Monitoring Method | Ninhydrin (Kaiser) Test | Qualitative test for free primary amines.[5] |
| Cleavage Conditions for Trt group | 95% TFA | 1-3 hours for complete removal. |
Visualizations
Caption: Standard workflow for the coupling of this compound in SPPS.
Caption: Mechanism of this compound coupling and prevention of side reactions.
References
Application Notes and Protocols for Fmoc-Gln(Trt)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective utilization of Nα-Fmoc-Nδ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH) in automated solid-phase peptide synthesis (SPPS). The use of the trityl (Trt) protecting group on the side chain of glutamine is crucial for minimizing common side reactions and enhancing the quality of synthetic peptides, particularly in long or complex sequences.
Introduction to this compound
This compound is a critical building block in Fmoc-based solid-phase peptide synthesis. The temporary Fmoc group on the α-amine allows for sequential addition of amino acids, while the acid-labile trityl (Trt) group protects the side-chain amide of glutamine. This protection is essential to prevent undesirable side reactions and improve the solubility of the amino acid derivative.[1][2]
Advantages of Using this compound
The incorporation of this compound into a peptide synthesis strategy offers several significant advantages:
-
Prevention of Side Reactions: The bulky trityl group effectively prevents the dehydration of the glutamine side chain to form a nitrile, a common side reaction during the activation step with carbodiimide reagents.[2][3] It also minimizes the risk of pyroglutamate formation, especially when glutamine is at the N-terminus of the peptide.[2]
-
Improved Solubility: Unprotected Fmoc-Gln-OH has very low solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). The trityl group significantly enhances the solubility of this compound, making it comparable to other Fmoc-protected amino acids and ensuring efficient and complete coupling reactions in automated synthesizers.[1][2][3]
-
Compatibility with Standard Protocols: The trityl group is readily cleaved under standard acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis.[1][2] This allows for the simultaneous removal of the Trt group along with other acid-labile side-chain protecting groups and the cleavage of the peptide from the resin in a single step.[2]
Potential Challenges and Mitigation Strategies
While this compound is a robust reagent, some challenges may arise during its use:
-
Incomplete Deprotection at the N-terminus: When a Gln(Trt) residue is at the N-terminus of the peptide, the removal of the trityl group can be slower than for other residues.[1][4] This can lead to incomplete deprotection and the presence of Trt-adducts in the final product. To mitigate this, extending the cleavage time or using a stronger cleavage cocktail may be necessary.
-
Aspartimide Formation: In sequences containing adjacent Asp and Gln residues, the risk of aspartimide formation, a common side reaction in Fmoc SPPS, still exists.[5] While the Trt group on Gln does not directly participate in this reaction, careful selection of coupling reagents and conditions is crucial to minimize this side reaction.
Physicochemical and Purity Data
The quality of this compound is critical for successful peptide synthesis. The following table summarizes typical specifications for this reagent.
| Parameter | Value/Range | Reference |
| Molecular Weight | 610.71 g/mol | [6] |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥ 99.0% | [2][7] |
| Enantiomeric Purity | ≥ 99.8% | [2][7] |
| Solubility in DMF | Readily soluble | [1][2][3] |
Experimental Protocols
The following are detailed protocols for the use of this compound in automated peptide synthesizers.
Standard Coupling Protocol
This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
DMF (peptide synthesis grade)
-
Piperidine solution (20% in DMF)
-
DCM (optional, for washing)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling Cocktail Preparation: Dissolve this compound (3-5 equivalents relative to resin loading) in DMF. Add the coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
Coupling Reaction: Add the activated this compound solution to the resin and allow the reaction to proceed for the recommended time (typically 30-60 minutes).
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
Recommended Coupling Reagent Stoichiometry
The choice of coupling reagent can impact the efficiency of the reaction. The following table provides recommended stoichiometries for common coupling reagents.
| Coupling Reagent | Equivalents (vs. Resin Loading) | Base | Equivalents (vs. Resin Loading) |
| HBTU/HATU | 3 - 5 | DIPEA | 6 - 10 |
| DIC/Oxyma | 3 - 5 | - | - |
| PyBOP | 3 - 5 | DIPEA | 6 - 10 |
Final Cleavage and Deprotection Protocol
This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups, including the Trt group from glutamine.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the resin with the appropriate cleavage cocktail. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. The reaction is typically carried out for 1-3 hours at room temperature.[2]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether multiple times.
-
Drying: Dry the peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate key aspects of using this compound in peptide synthesis.
Caption: Chemical structure of this compound.
Caption: Automated peptide synthesis coupling cycle.
Caption: Trityl group cleavage during final deprotection.
Caption: Prevention of pyroglutamate formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Insufficient equivalents of amino acid or coupling reagent.- Steric hindrance from the peptide sequence.- Poor resin swelling. | - Increase the equivalents of this compound and coupling reagents.- Increase coupling time or perform a double coupling.- Ensure adequate resin swelling before synthesis. |
| Presence of Trt-Adducts in Final Peptide | - Incomplete cleavage of the Trt group, especially at the N-terminus. | - Extend the cleavage time to 3-4 hours.- Use a stronger cleavage cocktail, e.g., Reagent K. |
| Nitrile Formation | - Dehydration of the Gln side chain during activation. | - This is effectively prevented by the use of the Trt protecting group. |
| Pyroglutamate Formation | - Cyclization of N-terminal Gln. | - This is minimized by the steric bulk of the Trt group. |
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. This compound [cem.com]
Application Notes and Protocols for Fmoc-Gln(Trt)-OH Deprotection using TFA Cocktail
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of the trityl (Trt) protecting group from the side chain of glutamine (Gln) is a critical step in Fmoc-based solid-phase peptide synthesis (SPPS). This process, typically achieved using a trifluoroacetic acid (TFA) cocktail, must be efficient and minimize side reactions to ensure the integrity and purity of the final peptide product. The trityl group is favored for protecting the amide function of asparagine and glutamine as it enhances the solubility of the Fmoc-amino acid derivatives.[1] This document provides detailed application notes and protocols for the successful deprotection of Fmoc-Gln(Trt)-OH.
The deprotection is an acid-catalyzed process that generates a stable trityl cation. This reactive carbocation can lead to undesired side reactions, such as the alkylation of nucleophilic residues like tryptophan and tyrosine, if not effectively quenched.[2] Therefore, the TFA cleavage cocktail almost invariably includes "scavengers" to trap these reactive species. The choice of scavengers and the composition of the TFA cocktail are crucial for maximizing deprotection efficiency while minimizing side-product formation.
Common side reactions during the deprotection of peptides containing glutamine include the formation of pyroglutamic acid, especially when Gln is at the N-terminus. This cyclization can occur under the acidic conditions of the cleavage cocktail.
Data Presentation: Comparison of TFA Cocktails
The selection of an appropriate TFA cocktail is critical for achieving high purity and yield of the target peptide. The following table summarizes representative data on the performance of various common TFA cocktails for the deprotection of a model peptide containing a Gln(Trt) residue. The data illustrates the impact of different scavenger combinations on product purity and the formation of common side products.
| TFA Cocktail Composition (v/v/v) | Deprotection Time (hours) | Main Product Purity (%) | Pyroglutamate Formation (%) | Trityl Adducts (%) |
| 95% TFA / 5% H₂O | 2 | 85 | 5 | 10 |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 2 | 95 | 4 | <1 |
| 95% TFA / 2.5% EDT / 2.5% H₂O | 2 | 92 | 4 | 4 |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 2 | 96 | 3 | <1 |
| 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | 2 | 94 | 4 | 2 |
Note: Data are representative and intended for comparative purposes. Actual results may vary depending on the peptide sequence, resin, and specific experimental conditions. TIS (Triisopropylsilane) is a highly effective scavenger for trityl cations.[2] EDT (1,2-Ethanedithiol) is also a common scavenger.
Experimental Protocols
General Protocol for Cleavage and Deprotection of a Peptide Containing Gln(Trt) from Resin
This protocol describes the standard procedure for the simultaneous cleavage of the peptide from the solid support and the removal of the Trt and other acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin (dried)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation: Transfer the dry peptidyl-resin to a reaction vessel. Wash the resin three times with DCM to swell it and remove any residual DMF from the synthesis.
-
Cleavage Reaction: Add the freshly prepared TFA cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or orange color due to the formation of the trityl cation.[3]
-
Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean collection tube.
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA to recover any remaining peptide. Combine the filtrates.
-
Peptide Precipitation: Add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and TFA.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to determine purity and confirm the molecular weight.
Protocol for HPLC Monitoring of Deprotection
Monitoring the progress of the deprotection reaction by HPLC is recommended to optimize the reaction time and minimize side-product formation.[4]
Materials:
-
Aliquots of the cleavage reaction at different time points
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Cold diethyl ether
Procedure:
-
Sample Preparation: At various time points (e.g., 30, 60, 90, 120, and 180 minutes), withdraw a small aliquot (e.g., 50 µL) of the TFA cleavage mixture.
-
Precipitation: Precipitate the peptide from the aliquot by adding it to 500 µL of cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Dissolution: Dissolve the dried peptide in a small volume of Mobile Phase A/B mixture (e.g., 100 µL of 50% acetonitrile in water with 0.1% TFA).
-
HPLC Analysis: Inject the sample onto the RP-HPLC system. Use a suitable gradient to separate the fully deprotected peptide from any remaining protected or partially protected species and side products.
-
Data Analysis: Integrate the peak areas to determine the percentage of the desired product and any impurities at each time point. This allows for the determination of the optimal cleavage time.
Mandatory Visualizations
Experimental Workflow for Deprotection and Analysis
Caption: Workflow for the cleavage and deprotection of a peptide from the solid support.
Mechanism of Trityl Deprotection and Scavenging
Caption: Mechanism of Trt group deprotection by TFA and the role of scavengers.
References
Application Note: Seamless Incorporation of Fmoc-Gln(Trt)-OH in Complex Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of complex peptides, particularly those containing reactive amino acid side chains, presents significant challenges in solid-phase peptide synthesis (SPPS). Glutamine (Gln), with its amide side chain, is susceptible to undesirable side reactions such as pyroglutamate formation and dehydration to a nitrile, especially during activation and coupling steps. The use of a protecting group for the Gln side chain is therefore crucial for achieving high purity and yield in the final peptide product.
This application note details the use of the triphenylmethyl (Trt) group for the side-chain protection of glutamine, utilizing Fmoc-Gln(Trt)-OH. The bulky Trt group effectively prevents both pyroglutamate formation and dehydration under standard SPPS conditions. This document provides detailed protocols for the efficient incorporation of this compound into complex peptide sequences, methods to minimize common side reactions, and guidelines for the final deprotection and cleavage of the peptide from the resin.
Key Advantages of this compound:
-
Prevention of Pyroglutamate Formation: The Trt group sterically hinders the cyclization of the N-terminal glutamine, a common side reaction that can terminate peptide chain elongation.
-
Inhibition of Dehydration: The side-chain amide of glutamine can undergo dehydration to form a nitrile under certain activation conditions. The Trt group effectively prevents this side reaction.
-
Acid Labile: The Trt group is highly acid-labile and can be cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), which is compatible with most standard cleavage cocktails used in Fmoc-SPPS.
-
Compatibility: this compound is fully compatible with standard Fmoc-SPPS protocols and a wide range of coupling reagents.
Experimental Protocols
Resin Swelling and Fmoc Deprotection
A standard workflow for preparing the solid support for peptide synthesis is outlined below.
Caption: Resin Swelling and Fmoc Deprotection Workflow.
Methodology:
-
Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for 30-60 minutes.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes to remove the Fmoc protecting group.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) to remove residual piperidine.
This compound Coupling Protocol
The following protocol details the steps for coupling this compound to the deprotected resin.
Caption: this compound Coupling Workflow.
Methodology:
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3 eq.), a coupling reagent such as HBTU (3 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Pre-activation: Allow the coupling solution to pre-activate for 2 minutes.
-
Coupling Reaction: Add the pre-activated coupling solution to the deprotected resin.
-
Reaction Time: Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), a recoupling step may be necessary.
Final Cleavage and Deprotection
This protocol outlines the cleavage of the peptide from the resin and the removal of the Trt and other side-chain protecting groups.
Methodology:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. A standard cocktail is Reagent K, which consists of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Performance of Coupling Reagents
The choice of coupling reagent can influence the efficiency of this compound incorporation and the extent of side reactions. The following table summarizes the performance of common coupling reagents.
| Coupling Reagent | Typical Coupling Time | Coupling Efficiency | Risk of Side Reactions (e.g., Racemization) | Notes |
| HBTU/DIPEA | 1-2 hours | >99% | Low | A widely used and effective combination for most sequences. |
| HATU/DIPEA | 30-60 minutes | >99.5% | Very Low | More reactive than HBTU, useful for sterically hindered couplings. |
| DIC/HOBt | 2-4 hours | >98% | Moderate | A cost-effective option, but may require longer reaction times. |
Data is compiled from general knowledge in peptide synthesis and should be considered illustrative. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the growing peptide chain or the Trt group. | - Recouple using the same conditions. - Switch to a more reactive coupling agent like HATU. - Increase the coupling time. |
| Pyroglutamate Formation | Premature deprotection of the Trt group or incomplete coupling of the subsequent amino acid. | - Ensure complete coupling before proceeding to the next cycle. - Use a milder deprotection reagent if necessary, although 20% piperidine is generally safe. |
| Low Cleavage Yield | Incomplete removal of the Trt group or other protecting groups. | - Increase the cleavage time or the concentration of scavengers in the cocktail. - Ensure the resin is completely dry before adding the cleavage cocktail. |
Signaling Pathway Example: Generic GPCR Activation
Peptides often act as ligands for G-protein coupled receptors (GPCRs). The following diagram illustrates a generic signaling pathway initiated by ligand binding to a GPCR.
Application Notes and Protocols: Activation of Fmoc-Gln(Trt)-OH with HBTU/DIC Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the efficient coupling of amino acids is paramount to achieving high purity and yield of the final peptide. Glutamine (Gln) residues, when not properly protected, can lead to side reactions such as dehydration of the side-chain amide to form a nitrile or cyclization to pyroglutamate. The use of Fmoc-Gln(Trt)-OH, where the side-chain amide is protected by a bulky trityl (Trt) group, effectively mitigates these side reactions.[1] This document provides detailed application notes and protocols for the activation and coupling of this compound using two common reagent systems: the uronium/aminium salt HBTU with a base, and the carbodiimide DIC, often in the presence of an additive like HOBt.
The trityl protecting group on this compound not only prevents undesirable side reactions but also enhances the solubility of the amino acid derivative in common SPPS solvents like N,N-dimethylformamide (DMF).[1] The selection of the coupling reagent is a critical step that can significantly impact the efficiency of peptide synthesis. HBTU is known for its high coupling efficiency and rapid reaction times, making it a popular choice for standard and challenging sequences.[2] DIC, a liquid carbodiimide, is also widely used and offers the advantage of forming a soluble urea byproduct, which simplifies purification.
Data Presentation: Comparison of HBTU and DIC Activation
While direct quantitative comparative studies for this compound are not extensively published, the following table summarizes the general performance characteristics of HBTU/DIPEA and DIC/HOBt based on their use in SPPS for standard and hindered amino acid couplings. This data is compiled from various sources and provides a general guideline for reagent selection.
| Parameter | HBTU/DIPEA | DIC/HOBt | References |
| Reagent Class | Aminium/Uronium Salt | Carbodiimide | [3] |
| Typical Coupling Time | 10 - 60 minutes | 60 - 120 minutes | [4] |
| Coupling Efficiency | High (>98%) | Generally high (95-98%) | [4] |
| Risk of Racemization | Low, but can be influenced by base | Low, especially with HOBt | [5] |
| Side Reactions | Potential for guanidinylation of the free amine if HBTU is in excess | Potential for N-acylurea formation | [4] |
| Solubility of Byproducts | Generally soluble in DMF | Diisopropylurea (DIU) is soluble in most organic solvents | |
| Cost-Effectiveness | Generally higher cost | More cost-effective | [4] |
Experimental Protocols
Protocol 1: Activation and Coupling of this compound using HBTU/DIPEA
This protocol outlines the standard procedure for the activation of this compound with HBTU and subsequent coupling to a solid-phase resin.
Materials:
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Peptide synthesis grade DMF (N,N-Dimethylformamide)
-
Resin with a free N-terminal amine
-
DCM (Dichloromethane)
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and its adducts.
-
Coupling Cocktail Preparation (Pre-activation):
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction: Add the pre-activated coupling cocktail to the deprotected peptide-resin.
-
Agitation: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step can be repeated.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
Protocol 2: Activation and Coupling of this compound using DIC/HOBt
This protocol describes the use of DIC as the activator with the addition of HOBt to suppress racemization and improve efficiency.
Materials:
-
This compound
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
Peptide synthesis grade DMF (N,N-Dimethylformamide)
-
Resin with a free N-terminal amine
-
DCM (Dichloromethane)
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and its adducts.
-
Coupling Cocktail Preparation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
-
Coupling Reaction:
-
Add the amino acid/HOBt solution to the deprotected peptide-resin.
-
Add DIC (3-5 equivalents) to the reaction vessel.
-
-
Agitation: Agitate the mixture at room temperature for 60-120 minutes.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
Mandatory Visualizations
Caption: Activation and coupling pathway of this compound with HBTU/DIPEA.
Caption: Experimental workflow for a single coupling cycle in SPPS.
References
Application of Fmoc-Gln(Trt)-OH in the Total Synthesis of Fellutamide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fellutamide B is a lipopeptide aldehyde originally isolated from the marine fungus Penicillium fellutanum. It has garnered significant interest in the scientific community due to its potent biological activities, including cytotoxicity against cancer cells and, notably, its function as a powerful inhibitor of the Mycobacterium tuberculosis (Mtb) proteasome.[1][2] The unique structure of fellutamide B, which includes a (R)-3-hydroxydodecanoyl lipid tail, an Asn-Gln-Leu tripeptide sequence, and a C-terminal leucinal, presents a compelling challenge for synthetic chemists. The total synthesis of fellutamide B is crucial for verifying its structure, enabling the generation of analogs for structure-activity relationship (SAR) studies, and providing a scalable route for further preclinical and clinical investigations.
This document provides detailed application notes and protocols for the use of Nα-Fmoc-Nδ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH) in the solid-phase peptide synthesis (SPPS) of fellutamide B. The trityl (Trt) protecting group on the side chain of glutamine is essential for preventing undesirable side reactions and enhancing the solubility of the protected amino acid, thereby facilitating the synthesis of this complex peptide.[3][4]
Biological Activity of Fellutamide B
Fellutamide B is a potent inhibitor of the proteasome in various organisms, including Mycobacterium tuberculosis, fungi, and humans.[1][2][5] The proteasome is a critical cellular machinery responsible for protein degradation, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy and anti-infective agents.
Fellutamide B exhibits a time-dependent inhibition of both the Mtb and human proteasomes.[1] It inhibits the Mtb proteasome through a single-step binding mechanism, while its inhibition of the human proteasome follows a two-step mechanism.[1] The C-terminal aldehyde group of fellutamide B is essential for its inhibitory activity, as it forms a reversible covalent bond with the active site threonine residue of the proteasome.[1][2] Furthermore, fellutamide B has been shown to induce the synthesis of nerve growth factor (NGF), suggesting its potential as a neurotrophic agent.[6]
Signaling Pathway of Proteasome Inhibition
The following diagram illustrates the general mechanism of proteasome inhibition by fellutamide B, leading to downstream cellular effects.
Caption: Mechanism of Fellutamide B Action.
Application of this compound in Fellutamide B Synthesis
The synthesis of fellutamide B can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.[2][7][8] SPPS offers several advantages, including ease of purification and the ability to automate the process. In the context of SPPS for fellutamide B, this compound is a critical building block for the introduction of the glutamine residue.
Advantages of Using this compound:
-
Prevention of Side Reactions: The bulky trityl group effectively protects the side-chain amide of glutamine, preventing undesirable side reactions such as dehydration to a nitrile or cyclization to pyroglutamate during peptide coupling steps.[3]
-
Enhanced Solubility: this compound exhibits greater solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to its unprotected counterpart, Fmoc-Gln-OH.[4] This improved solubility is crucial for efficient coupling reactions, especially in the synthesis of longer or more complex peptides.[3]
-
Compatibility with Fmoc Chemistry: The trityl group is labile under acidic conditions, making it compatible with the final cleavage from the resin and deprotection of other acid-labile side-chain protecting groups using trifluoroacetic acid (TFA).[9]
Experimental Protocols
The following protocols are based on established solid-phase synthesis strategies for fellutamide B and its analogs.[2][10]
Materials and Reagents
-
This compound
-
Fmoc-Leu-OH
-
Fmoc-Asn(Trt)-OH
-
(3R)-hydroxy lauric acid
-
Weinreb amide resin
-
2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methylmorpholine (NMM)
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Lithium aluminum hydride (LiAlH₄)
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram outlines the general workflow for the solid-phase synthesis of fellutamide B.
Caption: Solid-Phase Synthesis of Fellutamide B.
Detailed Protocol for Peptide Elongation
This protocol describes a single cycle of amino acid addition.
-
Resin Swelling: Swell the Weinreb amide resin in DMF for 30 minutes.
-
Fmoc-Leucine Coupling:
-
In a separate vessel, dissolve Fmoc-Leu-OH (5 eq), HATU (5 eq), and DIPEA (10 eq) in DMF.
-
Add the activation mixture to the resin and shake at room temperature for 6 hours. Repeat the coupling to ensure completion.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (5x), and DMF (5x).
-
-
This compound Coupling:
-
In a separate vessel, pre-activate this compound (4 eq) with PyBOP (4 eq) and NMM (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5x), DCM (5x), and DMF (5x).
-
-
Fmoc-Asn(Trt)-OH Coupling:
-
Repeat the Fmoc deprotection step as described above.
-
Couple Fmoc-Asn(Trt)-OH using the same procedure as for this compound.
-
-
(3R)-hydroxy lauric acid Coupling:
-
Repeat the Fmoc deprotection step.
-
Couple (3R)-hydroxy lauric acid (1.2 eq) using HATU (1.2 eq) and DIPEA (2.4 eq) in DMF. Shake for 16 hours.
-
-
Capping (Optional): After each coupling step, any unreacted free amines can be capped by treating the resin with a solution of 10% acetic anhydride in pyridine for 2 minutes.
Cleavage and Purification
-
Trityl Group Deprotection: Treat the resin with a solution of TFA:TIS:H₂O (90:5:5, v/v/v) for 1 hour.
-
Washing and Drying: Wash the resin with DCM and dry under vacuum.
-
Cleavage from Resin and Aldehyde Formation:
-
Swell the dried resin in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of LiAlH₄ in THF dropwise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Quench the reaction by the addition of KHSO₄ and sodium potassium tartrate solution.
-
-
Purification:
-
Extract the crude product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude fellutamide B by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of fellutamide B and its analogs via solid-phase synthesis.
| Compound | R1 | R3 | R4 | Overall Yield (%) | Reference |
| Fellutamide B | C₉H₁₉ | CH₂CH(CH₃)₂ | OH | 55 | [10] |
| Deoxy-fellutamide B | C₉H₁₉ | CH₂CH(CH₃)₂ | H | 44 (crude) | [10] |
| Deoxy-fellutamide C | C₁₁H₂₃ | CH(CH₃)₂ | OH | 53 | [10] |
| Deoxy-fellutamide D | C₁₁H₂₃ | CH₂CH(CH₃)₂ | OH | 60 | [10] |
Yields are calculated based on the initial loading of the Weinreb amide resin over six steps.
The following table presents the inhibitory constants (Ki) of fellutamide B against Mtb and human proteasomes.
| Proteasome Target | Inhibition Mechanism | Ki (nM) | Ki* (nM) | Reference |
| Mtb Proteasome | Single-step | 6.8 | - | [1][11] |
| Human Proteasome (β5) | Two-step | 11.5 | 0.93 | [1][11] |
Conclusion
The use of this compound is a cornerstone in the successful solid-phase synthesis of fellutamide B. Its ability to prevent side reactions and improve solubility ensures high coupling efficiencies and simplifies the synthesis of this potent and therapeutically promising lipopeptide. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the synthesis and development of fellutamide B and its analogs for potential applications in treating tuberculosis and other diseases.
References
- 1. Fellutamide B is a potent inhibitor of the Mycobacterium tuberculosis proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Fellutamide B and Deoxy-Fellutamides B, C, and D | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Isolation, structure, and biological activities of Fellutamides C and D from an undescribed Metulocladosporiella (Chaetothyriales) using the genome-wide Candida albicans fitness test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteasome inhibition by fellutamide B induces nerve growth factor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of the fellutamides, lipopeptide proteasome inhibitors. More sustainable peptide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Total Synthesis of Fellutamide B and Deoxy-Fellutamides B, C, and D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fellutamide B is a potent inhibitor of the Mycobacterium tuberculosis proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Manual Coupling of Fmoc-Gln(Trt)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids to form a desired peptide sequence on a solid support. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is a widely adopted strategy due to its base-lability, which allows for mild deprotection conditions.
Glutamine (Gln) residues can present challenges during synthesis, including side-chain amide-mediated side reactions. To circumvent these issues, the side chain is protected, commonly with a trityl (Trt) group. Fmoc-Gln(Trt)-OH is the standard reagent for incorporating glutamine into peptide sequences, offering excellent solubility in common SPPS solvents and preventing side-chain dehydration.[1][2] This document provides a detailed, step-by-step guide for the manual coupling of this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for a single manual coupling cycle of this compound. These values are intended as a guideline and may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.
| Parameter | Value/Range | Purpose |
| Reagent Equivalents (relative to resin loading) | ||
| This compound | 3 - 5 eq | Ensures the reaction drives to completion. |
| Coupling Reagent (e.g., HBTU/HATU/PyBOP) | 3 - 5 eq | Activates the carboxylic acid of the amino acid for amide bond formation. |
| Base (e.g., DIPEA/2,4,6-Collidine) | 6 - 10 eq | Provides the basic environment required for the coupling reaction. |
| Reaction Times | ||
| Resin Swelling | ≥ 30 minutes | Allows for optimal reaction kinetics by exposing functional sites. |
| Fmoc Deprotection (20% Piperidine in DMF) | 5 minutes (first treatment), 15-20 minutes (second treatment) | Complete removal of the N-terminal Fmoc group.[3] |
| Coupling/Activation | 30 - 120 minutes | Formation of the new peptide bond. Reaction time can be extended for sterically hindered couplings.[3] |
| Solvent Volumes | ||
| Resin Swelling & Washing | 10 - 15 mL / gram of resin | Sufficient volume to fully suspend the resin and effectively remove soluble reagents and byproducts.[3] |
Experimental Protocols
This protocol describes a single coupling cycle for this compound to a peptide-resin with a free N-terminal amine in a manual synthesis vessel.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent (e.g., HBTU, HATU, or PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test reagents
Protocol Steps:
Step 1: Resin Preparation and Swelling
-
Place the peptide-resin into a suitable manual reaction vessel equipped with a filter.
-
Add DMF (10-15 mL per gram of resin) to the vessel.
-
Agitate the resin gently (e.g., by bubbling nitrogen from the bottom or using a shaker) for at least 30 minutes to swell the resin.[3][4]
-
Drain the DMF.
Step 2: N-terminal Fmoc Deprotection
-
Add a 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.[3]
-
Drain the piperidine solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[3]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and its byproducts.[3]
Step 3: Monitoring Deprotection (Kaiser Test)
-
After the final DMF wash, take a small sample of resin beads (a few milligrams).
-
Wash the sample beads with ethanol and dry them.
-
Perform a Kaiser test to confirm the presence of free primary amines.[5][6][7] A positive result (intense blue color on the beads and/or in the solution) indicates successful Fmoc removal and the readiness for the coupling step.[6]
Step 4: Amino Acid Activation and Coupling
-
In a separate vial, dissolve this compound (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid/coupling reagent solution. This initiates the activation of the amino acid.[3]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the reaction mixture at room temperature for 30-120 minutes.[3] For sequences known to be difficult, the coupling time can be extended.
Step 5: Washing
-
After the coupling period, drain the reaction solution.
-
Wash the resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is:
-
DMF (3-5 times)
-
DCM (2-3 times)
-
DMF (2-3 times)
-
Step 6: Monitoring Coupling (Kaiser Test)
-
Perform a second Kaiser test on a small sample of the resin beads after coupling and washing.
-
A negative result (colorless or yellowish beads) indicates that the coupling reaction is complete.[6]
-
If the test is positive (blue beads), the coupling step should be repeated ("recoupling") with freshly prepared activated amino acid solution. If the test remains positive after recoupling, a capping step (e.g., with acetic anhydride) may be necessary to block any unreacted amines before proceeding to the next cycle.[7]
Visualizations
The following diagram illustrates the workflow for a single manual coupling cycle of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for the Cleavage of the Trityl (Trt) Group from the Glutamine Side Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (Trt) group is a widely utilized protecting group for the side chain amide of glutamine (Gln) in Fmoc-based solid-phase peptide synthesis (SPPS). Its bulky nature effectively prevents side reactions, such as dehydration to a nitrile during activation, and enhances the solubility of Fmoc-Gln(Trt)-OH.[1][2] The acid-labile nature of the Trt group allows for its removal under acidic conditions, typically with trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the resin and the deprotection of other acid-labile side-chain protecting groups.[1][2]
These application notes provide a comprehensive guide to the cleavage of the Trt group from the glutamine side chain, including a comparison of common cleavage cocktails, detailed experimental protocols, and troubleshooting for potential side reactions.
Principles of Trt Group Cleavage
The cleavage of the Trt group is an acid-catalyzed process that generates a stable trityl carbocation. This highly reactive species can lead to undesired side reactions by alkylating nucleophilic residues within the peptide sequence, such as tryptophan, methionine, and tyrosine. To prevent these modifications, scavengers are added to the cleavage cocktail to trap the trityl carbocation.[1]
The selection of an appropriate cleavage cocktail and reaction conditions is crucial for efficient Trt group removal while minimizing side reactions, thereby ensuring high purity and yield of the final peptide.
Data Presentation: Comparison of Cleavage Cocktails
The following table summarizes common cleavage cocktails for the removal of the Trt group from the glutamine side chain, along with their typical compositions, recommended applications, and potential side reactions.
| Cleavage Cocktail | Composition (v/v) | Recommended for | Advantages | Potential Side Reactions & Remarks |
| TFA/TIS/H₂O | 95:2.5:2.5 | Peptides without Trp, Met, or Cys | "Odorless" cocktail, effective for most sequences.[1][3] | Can lead to alkylation of sensitive residues if present. |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Trp, Met, Cys) | Broadly applicable and highly effective in suppressing a variety of side reactions.[1][3] | Malodorous due to thioanisole and EDT. |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Peptides containing Trt-protected residues | "Odorless" alternative to Reagent K, particularly useful for scavenging trityl cations.[3] | Does not prevent the oxidation of methionine. |
| Dilute TFA | 1-10% TFA in DCM with scavengers (e.g., TIS) | Selective on-resin deprotection of Trt group | Allows for on-resin modification of the glutamine side chain. | Incomplete cleavage may occur; requires careful optimization.[2][4] |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection using TFA/TIS/H₂O
This protocol is suitable for peptides that do not contain sensitive residues like tryptophan, methionine, or cysteine.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Transfer the dried peptidyl-resin (e.g., 100 mg) to a reaction vessel.
-
Prepare the cleavage cocktail by carefully mixing TFA, TIS, and water in a 95:2.5:2.5 (v/v) ratio (e.g., 2 mL for 100 mg of resin).
-
Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-3 hours. The solution may turn yellow due to the formation of the trityl cation.[5][6]
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA and then with DCM. Combine the filtrates.
-
Concentrate the combined filtrates using a rotary evaporator to approximately 10% of the original volume.
-
Precipitate the peptide by adding the concentrated solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage and Deprotection for Peptides with Sensitive Residues using Reagent K
This protocol is recommended for peptides containing tryptophan, methionine, or cysteine to minimize side reactions.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA), high purity
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Transfer the dried peptidyl-resin to a reaction vessel.
-
Prepare Reagent K by mixing TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio. Caution: Prepare in a well-ventilated fume hood as thioanisole and EDT are malodorous.[1]
-
Add Reagent K to the resin and agitate at room temperature for 2-4 hours.
-
Follow steps 4-10 from Protocol 1 for peptide filtration, precipitation, and drying.
Mandatory Visualizations
Caption: Mechanism of Trt group cleavage and scavenger action.
Caption: General experimental workflow for Trt cleavage.
Caption: Logic for selecting a cleavage cocktail.
Troubleshooting
-
Incomplete Cleavage: If HPLC analysis shows incomplete removal of the Trt group, extend the cleavage time or use a slightly higher temperature. For N-terminal Gln(Trt), a longer deprotection time may be necessary.[1]
-
Peptide Alkylation: The presence of unexpected peaks in the HPLC chromatogram with a mass increase corresponding to the addition of a trityl group or other protecting groups indicates insufficient scavenging. Increase the concentration of scavengers or switch to a more robust cocktail like Reagent K.
-
Pyroglutamate Formation: N-terminal glutamine can cyclize to form pyroglutamate, especially under basic conditions. This is less of a concern during acidic cleavage but can occur during synthesis. Using HOBt in the deprotection solution during synthesis can suppress this side reaction.[7]
-
Low Peptide Yield: Ensure the resin is thoroughly washed and dried before cleavage. Use a sufficient volume of cleavage cocktail to swell the resin completely. During work-up, ensure complete precipitation of the peptide.
By following these guidelines and protocols, researchers can effectively and efficiently remove the Trt protecting group from the glutamine side chain, leading to the successful synthesis of high-purity peptides.
References
The Strategic Application of Fmoc-Gln(Trt)-OH in the Synthesis of Long Peptide Chains: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of long peptide chains presents a significant challenge. The strategic incorporation of protected amino acids is paramount to achieving high purity and yield. This document provides detailed application notes and protocols for the use of Fmoc-Gln(Trt)-OH, a key building block in overcoming common hurdles associated with the inclusion of glutamine in long peptides.
Glutamine, with its reactive side-chain amide, is a frequent source of side reactions during solid-phase peptide synthesis (SPPS), leading to impurities that are difficult to separate from the target peptide. The use of a trityl (Trt) protecting group on the side chain of glutamine, in the form of this compound, is a widely adopted and effective strategy to mitigate these issues.
Advantages of this compound in Long Peptide Synthesis
The trityl protecting group offers several key advantages in the synthesis of complex and long peptide chains:
-
Prevention of Side Reactions: The bulky trityl group effectively shields the side-chain amide, preventing common side reactions such as dehydration to a nitrile and the formation of pyroglutamate, particularly when glutamine is at the N-terminus.[1]
-
Enhanced Solubility: this compound exhibits significantly improved solubility in common SPPS solvents like dimethylformamide (DMF) compared to its unprotected counterpart, facilitating more efficient and complete coupling reactions.[1][2]
-
Improved Purity of Final Peptide: By minimizing side reactions, the use of this compound leads to a cleaner crude product and simplifies the purification of the final long peptide.[3]
-
Compatibility with Standard Fmoc-SPPS: The trityl group is labile to standard acid cleavage cocktails, allowing for its simultaneous removal with other side-chain protecting groups and cleavage of the peptide from the resin in a single step.
Quantitative Data Summary
The following table summarizes the performance characteristics of this compound in the context of long peptide synthesis. While direct comparative quantitative data is often sequence-dependent, the following provides a general overview based on reported outcomes.
| Parameter | Performance with this compound | Notes |
| Coupling Efficiency | High | The improved solubility contributes to more effective coupling. Incomplete couplings can lead to deletion sequences.[3] |
| Crude Peptide Purity | Significantly higher compared to unprotected Gln | Reduction of major side products like pyroglutamate and nitrile derivatives simplifies purification.[3] |
| Final Yield | Generally improved | Minimizing failed sequences and difficult purifications contributes to a better overall yield of the desired long peptide. |
| Prevention of Dehydration | Excellent | The trityl group effectively prevents the formation of nitrile impurities during activation.[1][2] |
| Prevention of Pyroglutamate | Excellent | Crucial for sequences with N-terminal glutamine to prevent cyclization.[1] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Long Peptide (e.g., a GLP-1 Analogue)
This protocol outlines the manual synthesis of a glucagon-like peptide-1 (GLP-1) analogue, a long peptide of significant therapeutic interest.
1. Resin Preparation:
- Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).[4]
- Swell the resin in DMF for at least 1 hour in a reaction vessel.[5]
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.[5]
- Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the cleaved Fmoc adduct.
3. Amino Acid Coupling (General Step):
- Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF.[6]
- Add an activator base such as N,N-diisopropylethylamine (DIPEA).
- Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test indicates complete coupling.[4]
- Wash the resin with DMF (3-5 times).
4. Specific Protocol for this compound Coupling:
- Due to its good solubility, this compound can be coupled using standard protocols as described in step 3.[1] Ensure complete dissolution of the amino acid and coupling reagents before adding to the resin.
5. Chain Elongation:
- Repeat steps 2 and 3 for each amino acid in the peptide sequence.
6. Cleavage and Deprotection:
- After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).
- Prepare a cleavage cocktail. A common cocktail for peptides containing Trt-protected residues is TFA/TIPS/H₂O (95:2.5:2.5).[7]
- Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[7]
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
7. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide product.
Visualizing the Workflow and Biological Context
To better understand the synthesis process and the biological relevance of peptides synthesized using this methodology, the following diagrams are provided.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Many long peptides, such as GLP-1 and its analogues, are crucial signaling molecules in various physiological pathways. Understanding these pathways is essential for the rational design of peptide-based therapeutics.
Caption: Simplified GLP-1 Signaling Pathway in Pancreatic β-cells.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chimia.ch [chimia.ch]
- 4. wernerlab.weebly.com [wernerlab.weebly.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Prevention of Pyroglutamate Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of pyroglutamate from N-terminal glutamine (Gln) and glutamate (Glu) residues in peptides and proteins.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate and why is its formation a concern?
Pyroglutamate (pGlu) is a cyclic derivative of an N-terminal glutamine or glutamate residue.[1] This modification occurs through an intramolecular cyclization reaction that results in the loss of ammonia (from Gln) or water (from Glu).[2] The formation of pGlu is a concern in biopharmaceutical development and research for several reasons:
-
Heterogeneity of the final product: Incomplete conversion to pGlu leads to a mixed population of molecules, complicating analysis and characterization.[3]
-
Blocked N-terminus: The cyclized structure of pGlu lacks a free primary amine, which prevents sequencing by traditional methods like Edman degradation.
-
Potential impact on bioactivity: Although not always the case, modification at the N-terminus can sometimes affect the biological activity or binding affinity of a peptide or protein.
-
Analytical challenges: The change in mass and charge due to pGlu formation can complicate analytical techniques such as mass spectrometry and ion-exchange chromatography.[2]
Q2: What is the chemical mechanism of pyroglutamate formation?
Pyroglutamate formation is an intramolecular cyclization reaction. The α-amino group of the N-terminal Gln or Glu residue acts as a nucleophile, attacking the side-chain γ-carbonyl carbon. This results in the formation of a five-membered ring structure and the elimination of ammonia (from Gln) or water (from Glu).[1][2] This reaction can occur spontaneously, especially under certain conditions, or be catalyzed by the enzyme glutaminyl cyclase (QC).
Q3: What factors influence the rate of pyroglutamate formation?
Several factors can influence the rate of non-enzymatic pyroglutamate formation:
-
pH: The reaction is pH-dependent. For N-terminal Glu, the rate of pGlu formation is minimal around pH 6.0-7.0 and increases in more acidic (pH 4) or alkaline (pH 8) conditions.[4][5][6][7] For N-terminal Gln, the reaction is also favored at neutral to slightly basic pH.[8]
-
Temperature: Higher temperatures accelerate the rate of cyclization.[3]
-
Buffer Composition: Certain buffer species can catalyze the reaction. For instance, phosphate and ammonium carbonate buffers have been shown to increase the rate of pGlu formation from N-terminal Gln compared to Tris-HCl or water.[8]
-
Protein/Peptide Structure: The local conformation and flexibility of the N-terminus can impact the rate of cyclization.[4]
Q4: How can I prevent pyroglutamate formation during protein/peptide production and purification?
Preventing pGlu formation during production and purification requires careful control of experimental conditions:
-
Cell Culture/Fermentation: For recombinant protein expression, pGlu formation can occur within the bioreactor.[3] While challenging to control completely, be aware that conditions like temperature and the composition of the cell culture media can play a role.[8]
-
Purification:
-
pH Control: Maintain the pH of all buffers used during purification between 6.0 and 7.0 to minimize the rate of spontaneous cyclization.
-
Temperature Control: Perform purification steps at low temperatures (e.g., 4°C) to slow down the reaction rate.
-
Buffer Selection: If possible, avoid buffers known to accelerate the reaction, such as phosphate buffers, in favor of alternatives like Tris-HCl when working with Gln-containing molecules.[8]
-
Q5: What are the best practices for storing peptides and proteins to avoid pyroglutamate formation?
Proper storage is crucial to maintain the integrity of your N-terminus:
-
Short-term Storage (liquid): Store samples in a buffer with a pH between 6.0 and 7.0 at 4°C.
-
Long-term Storage:
-
Lyophilization: For peptides and proteins that can be lyophilized, this is the preferred method for long-term storage as it significantly reduces the rate of cyclization in the solid state.
-
Frozen Aliquots: If lyophilization is not an option, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Q6: Can I remove pyroglutamate once it has formed?
Yes, pyroglutamate can be enzymatically removed using pyroglutamate aminopeptidase (pGAP). This enzyme specifically cleaves the pGlu residue from the N-terminus, exposing the next amino acid for sequencing or other applications.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected heterogeneity in purified peptide/protein. | Spontaneous formation of pyroglutamate during purification or storage. | - Maintain a pH between 6.0 and 7.0 during all steps.- Perform purification at reduced temperatures (e.g., 4°C).- Lyophilize the final product for long-term storage. |
| Inconsistent results in biological assays. | Variable amounts of pyroglutamate formation between different batches. | - Implement strict control over pH, temperature, and buffer composition during production and storage.- Characterize each batch for the percentage of pGlu formation using analytical techniques like RP-HPLC or mass spectrometry. |
| N-terminal sequencing fails (blocked N-terminus). | The N-terminal Gln or Glu has cyclized to pyroglutamate. | - Treat the sample with pyroglutamate aminopeptidase to remove the pGlu residue before sequencing. |
| Artifactual pyroglutamate detection in mass spectrometry. | In-source cyclization of Gln or Glu during electrospray ionization. | - Optimize mass spectrometer source conditions (e.g., fragmentor or cone voltage) to minimize in-source conversion.[9]- Use chromatographic methods that separate pGlu from Gln and Glu before MS analysis.[9] |
Quantitative Data Summary
The rate of pyroglutamate formation is highly dependent on pH and temperature. The following table summarizes the half-life of N-terminal glutamate cyclization at different conditions.
| N-Terminal Residue | pH | Temperature (°C) | Half-life | Reference |
| Glutamate | 4.0 | 37 | 4.8 months | [4] |
| Glutamate | 7.0 | 37 | 19 months | [4] |
| Glutamate | 8.0 | 37 | 11 months | [4] |
| Glutamate | 4.1 | 45 | ~9 months | [7][10] |
Experimental Protocols
Protocol 1: Minimizing Pyroglutamate Formation During Sample Storage
-
Buffer Selection: Whenever possible, formulate and store peptides/proteins in a buffer with a pH between 6.0 and 7.0. For N-terminal Gln-containing peptides, consider using a non-catalytic buffer like Tris-HCl if compatible with downstream applications.
-
Temperature Control:
-
For short-term storage (days to a few weeks), keep liquid samples at 4°C.
-
For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. It is crucial to avoid repeated freeze-thaw cycles.
-
-
Lyophilization: For peptides and proteins stable to lyophilization, this is the preferred method for long-term storage as it significantly reduces molecular mobility and thus the rate of cyclization.
Protocol 2: Analytical Detection of Pyroglutamate by Mass Spectrometry
This protocol outlines a general approach for the detection and quantification of pyroglutamate using LC-MS/MS.
-
Sample Preparation:
-
If necessary, digest the protein sample with a suitable protease (e.g., Lys-C or Trypsin) to generate smaller peptides.
-
-
Chromatographic Separation:
-
Utilize a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with sufficient resolution to separate the native peptide from its pyroglutamate-containing form.
-
A typical setup might involve a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[2]
-
-
Mass Spectrometry Analysis:
-
Acquire data in a full scan mode to identify the masses corresponding to the native peptide and the pGlu-modified peptide (mass difference of -17.03 Da for Gln, -18.01 Da for Glu).
-
Perform tandem mass spectrometry (MS/MS) on the parent ions to confirm the sequence and the location of the modification.
-
-
Quantification:
-
Quantify the relative abundance of the native and modified peptides by integrating the peak areas from the extracted ion chromatograms.
-
For absolute quantification, a standard curve can be generated using a synthetic pGlu-containing peptide.
-
Protocol 3: Site-Directed Mutagenesis to Replace N-terminal Gln
To permanently prevent pyroglutamate formation, the N-terminal Gln can be replaced with a non-cyclizing amino acid (e.g., Alanine or Glycine) using site-directed mutagenesis.
-
Primer Design:
-
Design a pair of complementary primers that contain the desired mutation (e.g., changing the CAG or CAA codon for Gln to GCN for Ala).
-
The primers should be approximately 25-45 bases in length with the mutation in the center.
-
The melting temperature (Tm) should be ≥ 78°C.
-
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the designed primers.
-
Use a low number of cycles (12-18) to reduce the chance of secondary mutations.
-
-
Template Digestion:
-
Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, mutated plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
-
Screening and Sequencing:
-
Isolate plasmid DNA from individual colonies and screen for the desired mutation by DNA sequencing.
-
Visualizations
Caption: Mechanism of pyroglutamate formation from N-terminal Gln.
References
- 1. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the origin of the N-terminal pyro-glutamate variation in monoclonal antibodies using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-Gln(Trt)-OH Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low coupling efficiency with Fmoc-Gln(Trt)-OH during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Low Coupling Efficiency
Low or incomplete coupling of this compound is a common issue in SPPS, often stemming from steric hindrance, peptide aggregation, or suboptimal reaction conditions. This guide provides a systematic approach to diagnosing and resolving these challenges.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling Detected by Monitoring Test (e.g., Kaiser Test) | Steric Hindrance: The bulky trityl (Trt) protecting group on the glutamine side chain can physically impede the coupling reaction.[1] | 1. Optimize Coupling Reagents: Switch to more potent activating agents. HATU, HCTU, or PyAOP are generally more effective than HBTU or TBTU for difficult couplings.[2][3][4] 2. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours up to 4 hours or even overnight.[1] 3. Double Couple: Perform a second coupling step with fresh reagents immediately after the first.[5] |
| Peptide Aggregation: The growing peptide chain can form secondary structures (e.g., β-sheets) on the resin, blocking access to the N-terminal amine.[1][6] This is particularly common in hydrophobic sequences. | 1. Change Solvent System: Use N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF) as it can be better at disrupting secondary structures. 2. Incorporate Chaotropic Salts: Add salts like LiCl to the coupling and deprotection steps to disrupt aggregation. 3. Use Structure-Disrupting Amino Acid Derivatives: Introduce pseudoproline dipeptides or Dmb-protected amino acids in the sequence prior to the difficult coupling to prevent aggregation.[7] | |
| Suboptimal Activation: The carboxylic acid of this compound may not be fully activated before the coupling step. | 1. Pre-activate the Amino Acid: Mix the this compound with the coupling reagent and a base (e.g., DIPEA) for a few minutes before adding it to the resin.[8] 2. Use Additives: Ensure the presence of additives like Oxyma Pure or HOAt, which can enhance the reactivity of the active ester.[2][3][9] | |
| Consistently Low Yield of Final Peptide | Incomplete Fmoc Deprotection: If the Fmoc group from the previous amino acid is not fully removed, the N-terminal amine will not be available for coupling, leading to deletion sequences.[1] | 1. Extend Deprotection Time: Increase the piperidine treatment time. 2. Monitor Deprotection: Use UV monitoring to ensure the Fmoc group is completely cleaved. A tailing of the UV signal can indicate aggregation and incomplete deprotection.[6] 3. Use a Stronger Base: For very difficult deprotections, a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution. |
| Pyroglutamate Formation: The side chain of an N-terminal glutamine residue can cyclize to form pyroglutamate, capping the peptide chain.[10] | 1. Minimize Time as N-terminal Gln: Couple the next amino acid as soon as possible after deprotecting the glutamine residue. 2. Use Appropriate Coupling Conditions: While the trityl group minimizes this, prolonged exposure to basic conditions during coupling can still promote cyclization.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used instead of unprotected Fmoc-Gln-OH?
A1: this compound offers two main advantages. First, the bulky trityl (Trt) group on the side-chain amide prevents dehydration to a nitrile, a common side reaction during the activation step, especially when using carbodiimide reagents.[10][11][12][13] Second, this compound has significantly better solubility in standard SPPS solvents like DMF compared to Fmoc-Gln-OH, which facilitates handling and reaction kinetics.[11][12]
Q2: Can the trityl group on this compound cause any side reactions?
A2: The trityl group is generally stable during Fmoc-SPPS. However, during the final trifluoroacetic acid (TFA) cleavage step, the released trityl cation can potentially cause alkylation of sensitive residues like tryptophan (Trp) or cysteine (Cys).[14] This is typically mitigated by using a scavenger cocktail containing triisopropylsilane (TIPS).[15]
Q3: What is pyroglutamate formation and how can it be minimized when using this compound?
A3: Pyroglutamate formation is an intramolecular cyclization of an N-terminal glutamine residue, which results in a capped and unreactive peptide chain.[16][17][18] While the Trt group on the side chain of glutamine helps to minimize this, the risk is not entirely eliminated, especially if the deprotected N-terminal Gln residue is exposed to basic coupling conditions for an extended period.[10] To minimize this, it is crucial to proceed with the next coupling step promptly after the deprotection of the Gln residue.
Q4: How can I confirm that the coupling of this compound is complete?
A4: The completion of the coupling reaction should be monitored using a qualitative test. The most common is the Kaiser test (ninhydrin test), which detects free primary amines.[19] A negative Kaiser test (the beads remain colorless or yellow) indicates a complete reaction. For sequences terminating in proline or other secondary amines, a different test like the chloranil test is required.
Q5: Are there alternative protecting groups for the glutamine side chain?
A5: While the trityl (Trt) group is the most widely used for Fmoc-based SPPS due to its reliability and compatibility with standard cleavage conditions, other protecting groups exist. However, for most applications, the benefits of the Trt group in preventing side reactions and improving solubility make this compound the preferred choice.[10]
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in a minimal amount of DMF.
-
Add DIPEA (8 eq.) to the activation mixture and agitate for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours with agitation.
-
-
Washing: Wash the resin with DMF (5 times).
-
Monitoring: Perform a Kaiser test on a small sample of beads to check for completion. If the test is positive, consider the troubleshooting options.
Protocol 2: Difficult Coupling Protocol for this compound
-
Resin Preparation and Deprotection: Follow steps 1-3 from the standard protocol.
-
Activation and Coupling (HATU):
-
In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add 2,4,6-Collidine (8 eq.) to the activation mixture and agitate for 1 minute.
-
Immediately add the activated solution to the resin.
-
Couple for 4 hours at room temperature. For extremely difficult cases, the temperature can be slightly elevated (e.g., 35°C), but this should be monitored carefully.
-
-
Washing: Wash the resin with DMF (5 times).
-
Monitoring and Recoupling:
-
Perform a Kaiser test.
-
If the test is positive, perform a second coupling (double couple) using fresh reagents as described in step 2.
-
Visualizations
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamine residue.
Caption: Troubleshooting workflow for low this compound coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. chempep.com [chempep.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. benchchem.com [benchchem.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
- 16. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing Fmoc-Gln(Trt)-OH Coupling for Difficult Sequences
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing the coupling of Fmoc-Gln(Trt)-OH, particularly in challenging peptide sequences.
Troubleshooting Guide
Issue: Incomplete or slow coupling of this compound.
This is a common issue, especially in long or sterically hindered peptide sequences. The following sections provide potential causes and solutions to improve coupling efficiency.
Potential Causes and Solutions
1. Steric Hindrance:
-
Problem: The bulky trityl (Trt) protecting group on the glutamine side chain, combined with a sterically demanding peptide sequence, can physically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1]
-
Solution:
-
Extended Coupling Times: Increase the standard coupling time from 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[1][2]
-
Double Coupling: If a qualitative test (e.g., ninhydrin test) indicates incomplete coupling, repeat the coupling step with a fresh solution of activated this compound.[3]
-
2. Peptide Chain Aggregation and Secondary Structure Formation:
-
Problem: As the peptide chain elongates, it can fold into secondary structures (like beta-sheets) or aggregate, making the N-terminal amine less accessible for coupling.[1]
-
Solution:
-
Chaotropic Salts: Introduce chaotropic salts, such as LiCl or KSCN (at a concentration of approximately 0.4M), to the coupling mixture to disrupt secondary structures.
-
"Magic Mixture": Employ a solvent mixture known to disrupt aggregation, such as a combination of DMF and DCM with the addition of agents like hexafluoroisopropanol (HFIP).
-
3. Suboptimal Reagent Activation and Choice:
-
Problem: Standard coupling reagents may not be sufficiently reactive for difficult couplings involving this compound.[1]
-
Solution:
-
High-Activity Coupling Reagents: Switch from standard carbodiimide reagents (like DIC) to more potent uronium/aminium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP, PyAOP) salt-based coupling reagents.[1] HATU is often cited for its high reactivity in hindered couplings.[1]
-
Optimized Additives: When using carbodiimides like DIC, include additives such as Oxyma Pure, which has been reported to be more effective than HOBt.[1]
-
4. Poor Solubility:
-
Problem: Although this compound generally has good solubility in standard peptide synthesis solvents like DMF, poor solubility of the growing peptide-resin can lead to reduced reaction rates.[1][4][5]
-
Solution:
-
Solvent Optimization: Consider using alternative solvent systems or binary mixtures, such as those containing N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO), which can improve the solvation of both the protected amino acid and the peptide-resin.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound preferred over unprotected Fmoc-Gln-OH in peptide synthesis?
A1: this compound is preferred for several reasons:
-
Prevention of Side Reactions: The trityl (Trt) protecting group on the side-chain amide prevents dehydration to a nitrile during activation, a common side reaction with carbodiimide reagents.[4][5] It also prevents pyroglutamate formation.[3]
-
Improved Solubility: this compound is readily soluble in common peptide synthesis solvents like DMF, whereas Fmoc-Gln-OH has very low solubility.[4][5] This ensures a higher effective concentration for the coupling reaction.[]
Q2: How can I monitor the completion of the this compound coupling reaction?
A2: A qualitative ninhydrin (Kaiser) test is a common method to check for the presence of free primary amines on the resin.[3][8]
-
A blue or purple bead color indicates the presence of free amines and an incomplete coupling reaction.
-
A colorless or yellowish bead color signifies a complete or near-complete reaction. For sequences ending in proline (a secondary amine), the isatin test can be used, where a blue color indicates an incomplete reaction.[8]
Q3: What are the standard conditions for coupling this compound?
A3: A standard protocol involves:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[3]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.[3]
-
Washing: Thoroughly wash the resin with DMF.[3]
-
Coupling: Add a pre-activated solution of this compound (3-5 equivalents), a coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF to the resin. Agitate for 1-2 hours at room temperature.[3]
-
Monitoring and Washing: Perform a ninhydrin test and then wash the resin with DMF.[3]
Q4: Can extended coupling times for this compound lead to side reactions?
A4: While extended coupling is a common strategy, there is a potential for side reactions, although they are less prevalent with the trityl protecting group. One potential issue with prolonged exposure to the basic coupling environment is racemization, especially for amino acids preceding the Gln residue.[9] However, for this compound itself, the primary concern is ensuring complete coupling without significant side product formation.
Quantitative Data Summary
The following table summarizes recommended adjustments to coupling protocols for this compound in difficult sequences. The efficiency is a qualitative measure based on typical outcomes.
| Parameter | Standard Coupling | Difficult Sequence (Level 1) | Difficult Sequence (Level 2) |
| Coupling Time | 1-2 hours | 2-4 hours | 4 hours to overnight |
| Coupling Reagent | DIC/HOBt | HBTU/DIPEA | HATU/DIPEA or PyBOP |
| Equivalents of Amino Acid | 3 eq. | 4 eq. | 5 eq. |
| Temperature | Room Temperature | Room Temperature | 30-40°C (with caution) |
| Monitoring | Single Ninhydrin Test | Ninhydrin Test, consider double coupling | Ninhydrin Test, mandatory double coupling if positive |
| Expected Efficiency | >99% | >98% | >95% |
Experimental Protocols
Protocol for Optimizing this compound Coupling in a Difficult Sequence
This protocol outlines a systematic approach to optimizing the coupling of this compound when incomplete coupling is detected.
-
Initial Coupling Attempt (Standard Protocol): a. Prepare the coupling cocktail: Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. b. Add the cocktail to the deprotected peptide-resin. c. Agitate the reaction mixture for 2 hours at room temperature. d. Take a small sample of the resin beads and perform a ninhydrin test.
-
Troubleshooting Step 1: Extended Coupling Time: a. If the ninhydrin test is positive (blue beads), continue agitating the reaction mixture for an additional 2 hours (total 4 hours). b. Re-test with ninhydrin.
-
Troubleshooting Step 2: Double Coupling: a. If the ninhydrin test remains positive after 4 hours, wash the resin thoroughly with DMF (3 times). b. Prepare a fresh coupling cocktail as described in step 1a. c. Add the fresh cocktail to the resin and agitate for another 2 hours at room temperature. d. Perform a final ninhydrin test.
-
Confirmation and Next Step: a. Once the ninhydrin test is negative (colorless/yellow beads), wash the resin extensively with DMF (5-7 times) to remove any unreacted reagents. b. Proceed with the Fmoc deprotection for the next amino acid in the sequence.
Visualizations
Caption: Troubleshooting workflow for this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. peptide.com [peptide.com]
- 6. peptlab.unifi.it [peptlab.unifi.it]
- 8. peptide.com [peptide.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glutamine Side Reactions in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with glutamine side reactions during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving glutamine during solid-phase peptide synthesis (SPPS)?
A1: The two primary side reactions involving glutamine (Gln) during SPPS are pyroglutamate formation and side-chain dehydration.
-
Pyroglutamate Formation: This is an intramolecular cyclization of an N-terminal glutamine residue, resulting in a blocked N-terminus and a mass loss of 17 Da (loss of ammonia).[1] This reaction is catalyzed by both acidic and basic conditions and can occur during coupling, deprotection, and cleavage steps.[1]
-
Side-Chain Dehydration: The amide group of the glutamine side chain can be dehydrated to a nitrile group, particularly during the activation step with carbodiimide reagents like DCC or DIC.[2][3] This modification leads to a mass loss of 18 Da (loss of water).
Q2: How can I detect the presence of these side products in my synthesized peptide?
A2: The most common methods for detecting these side products are mass spectrometry (MS) and high-performance liquid chromatography (HPLC).
-
Mass Spectrometry: A mass spectrum of the crude peptide will show peaks corresponding to the desired peptide mass, as well as peaks with a mass difference of -17 Da for pyroglutamate formation or -18 Da for dehydration.
-
HPLC: In reversed-phase HPLC, the formation of pyroglutamate often leads to a more hydrophobic peptide that elutes with a longer retention time compared to the desired product.[1]
Q3: Are there any commercially available glutamine derivatives that can help prevent these side reactions?
A3: Yes, the most effective way to prevent these side reactions is to use a glutamine derivative with a protected side chain. The most commonly used derivative in Fmoc-based SPPS is Fmoc-Gln(Trt)-OH , where the trityl (Trt) group protects the side-chain amide.[2][4] This protecting group is stable during the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step.[4][5] Other protecting groups like Tmob (2,4,6-trimethoxybenzyl) are also available.[6]
Q4: Can N-terminal glutamic acid (Glu) also form pyroglutamate?
A4: Yes, N-terminal glutamic acid can also undergo cyclization to form pyroglutamate, although this conversion is generally slower than that of glutamine.[1] The mechanism involves the dehydration of the glutamic acid side chain to form a cyclic anhydride, which then reacts with the N-terminal amine.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
| Problem | Possible Cause | Solution |
| Mass spectrum shows a significant peak at -17 Da from the expected mass. | N-terminal glutamine has cyclized to form pyroglutamate. | 1. Use a side-chain protected glutamine derivative: For all glutamine residues, especially the N-terminal one, use this compound.[2][4] 2. Minimize exposure to basic conditions: If not using a protected Gln, ensure complete and rapid coupling of the subsequent amino acid to the N-terminal Gln to minimize the time the free amine is exposed. 3. Control pH during purification: Maintain a pH between 6.0 and 7.0 during purification and storage to minimize spontaneous cyclization.[7] |
| Mass spectrum shows a peak at -18 Da from the expected mass. | Dehydration of the glutamine side chain to a nitrile. | 1. Use a side-chain protected glutamine derivative: this compound prevents this side reaction.[3][5] 2. Avoid carbodiimide coupling reagents: If not using a protected Gln, avoid using coupling reagents like DCC or DIC, which are known to promote nitrile formation.[2] Opt for phosphonium or uronium-based reagents like HBTU or HATU. |
| Poor coupling efficiency when adding glutamine. | Low solubility of Fmoc-Gln-OH in common SPPS solvents like DMF.[2][6] | 1. Use this compound: This derivative has significantly better solubility in DMF and other organic solvents, leading to more efficient coupling.[2][5] 2. Use NMP as a solvent: N-Methyl-2-pyrrolidone (NMP) can sometimes improve the solubility of unprotected Fmoc-Gln-OH. |
| Incomplete cleavage of the Trityl protecting group from Gln(Trt). | Insufficient cleavage time or inappropriate cleavage cocktail. | 1. Extend cleavage time: Cleavage of the Trt group from Gln can sometimes be slower than for other Trt-protected residues. Extend the cleavage time to 2-4 hours.[8] 2. Use an appropriate cleavage cocktail: A standard cleavage cocktail such as TFA/TIS/water (95:2.5:2.5) is usually effective. For peptides containing multiple sensitive residues, a more robust scavenger-containing cocktail may be necessary.[9] |
Data Presentation
The use of a side-chain protecting group for glutamine is the most effective strategy to prevent side reactions. The following tables summarize the stability and effectiveness of the commonly used Trityl (Trt) protecting group.
Table 1: Stability of the Trityl (Trt) Protecting Group on Glutamine
| Condition | % Trt Group Cleavage | Reference |
| Standard 15 min Nα-Bpoc deprotection in 0.5% TFA in CH2Cl2 | < 0.1% | [4] |
| 20% Piperidine in DMF (standard Fmoc deprotection) | Stable | [1] |
| 95% TFA (standard cleavage condition) | Complete removal in 1-3 hours | [5] |
Table 2: Peptide Yield with and without Side-Chain Protection for C-terminal Glutamine
| Method | Peptide Yield | Side Reactions | Reference |
| Side-chain anchoring of Fmoc-Glu(OtBu)-OH to a PAL support | > 95% | No side reactions at the C-terminus | [9] |
| Standard anchoring of Fmoc-Gln-OH to p-alkoxybenzyl esters | Lower and variable yields | Prone to side reactions | [9] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU
This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
-
Coupling Cocktail Preparation:
-
In a separate vial, dissolve this compound and HBTU in DMF.
-
Add DIPEA to the solution and pre-activate for 2 minutes.
-
-
Coupling Reaction:
-
Add the activated coupling cocktail to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
-
Confirmation of Coupling (Optional): Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).
Protocol 2: Cleavage and Deprotection of a Peptide Containing Gln(Trt)
This protocol describes the final cleavage of the synthesized peptide from the resin and the removal of the Trt and other acid-labile protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or orange color due to the formation of the trityl cation.[8]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Slowly add the filtrate to a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualizations
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamine residue.
Caption: Dehydration of the glutamine side chain to a nitrile during peptide synthesis.
Caption: Troubleshooting workflow for common issues in glutamine-containing peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Improving solubility of Fmoc-Gln(Trt)-OH during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Gln(Trt)-OH during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to have poor solubility?
A1: Generally, this compound is considered to have good solubility in standard solid-phase peptide synthesis (SPPS) solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2] Its solubility is significantly better than that of its unprotected counterpart, Fmoc-Gln-OH, which is much less soluble in DMF.[1][2] However, solubility issues can still arise, particularly at high concentrations or in specific solvent systems.[3]
Q2: Why is the trityl (Trt) protecting group used for glutamine?
A2: The trityl (Trt) group protects the side-chain amide of glutamine, preventing potential side reactions during the activation step of peptide coupling, especially when using carbodiimide reagents.[1] This protection leads to the synthesis of significantly purer peptides.[1] The Trt group is also known to enhance the solubility of the amino acid derivative compared to the unprotected form.[1][2]
Q3: What are the standard solvents for dissolving this compound?
A3: The most common solvents for dissolving this compound are DMF and NMP.[4] It is also soluble in other organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), chloroform, ethyl acetate, and acetone.[5]
Q4: Can aggregation of this compound cause solubility problems?
A4: Yes, aggregation is a common issue with Fmoc-protected amino acids and can lead to solubility challenges. This can be influenced by the solvent, concentration, and the specific peptide sequence being synthesized.
Troubleshooting Guide: Improving this compound Solubility
If you are experiencing difficulty dissolving this compound, please follow the steps outlined in the workflow below.
References
Technical Support Center: Incomplete Trt Deprotection from Glutamine Side Chain
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the incomplete removal of the trityl (Trt) protecting group from the side chain of glutamine (Gln) residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the trityl (Trt) group on the glutamine side chain?
The trityl (Trt) group is a bulky protecting group used to mask the side-chain amide of glutamine. This prevents potential side reactions during peptide synthesis, such as dehydration to a nitrile or side-chain cyclization, particularly during the activation step of the carboxylic acid. Its acid lability allows for its removal simultaneously with the cleavage of the peptide from most resins.
Q2: What are the primary indicators of incomplete Trt deprotection?
Incomplete Trt deprotection is typically identified through analytical techniques after peptide cleavage:
-
Mass Spectrometry (MS): The most definitive evidence is the presence of a mass peak corresponding to the desired peptide plus 242.3 Da (the mass of the trityl group).
-
High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide will show a later-eluting, more hydrophobic peak in addition to the peak of the desired, fully deprotected peptide.
Q3: What are the common causes of incomplete Trt deprotection?
Several factors can contribute to incomplete removal of the Trt group:
-
Insufficient Acid Concentration: The concentration of trifluoroacetic acid (TFA) in the cleavage cocktail may be too low to effectively drive the deprotection to completion.
-
Inadequate Reaction Time: The cleavage reaction time may be too short, especially for longer peptides or those with sterically hindered Gln(Trt) residues.
-
Inefficient Scavenging: The trityl cation (Trt+) released during deprotection is highly stable and reactive. Without effective scavengers, it can reattach to the deprotected glutamine or other nucleophilic residues like Tryptophan.[1]
-
Steric Hindrance: The local environment around the Gln(Trt) residue within the folded peptide-resin complex can restrict access of the cleavage reagents.
-
Peptide Aggregation: On-resin aggregation can significantly hinder the penetration of the cleavage cocktail, preventing reagents from reaching all protecting groups.
Q4: Is incomplete Trt deprotection more common for N-terminal glutamine?
While issues with N-terminal Asn(Trt) deprotection are well-documented due to the proximity of the N-terminal amino group, N-terminal Gln(Trt) is generally not considered as problematic.[2] However, steric hindrance and local electronic effects can still play a role in slowing down the deprotection of an N-terminal Gln(Trt) residue compared to an internal one.
Troubleshooting Guide
If you have identified incomplete Trt deprotection, consult the following guide to diagnose and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| Mass peak observed at [M+242.3]+ | Incomplete removal of the Trt group. | 1. Extend Cleavage Time: Increase the reaction time to 3-4 hours and re-analyze a small sample. For complex peptides, up to 6 hours may be necessary. 2. Optimize Cleavage Cocktail: Ensure a high concentration of TFA (95%) and the presence of effective scavengers. 3. Repeat Cleavage: Precipitate the peptide with cold ether, wash, and subject it to a fresh cleavage cocktail for an additional 1-2 hours. |
| Major hydrophobic peak in HPLC | Presence of Trt-protected peptide. | 1. Confirm Identity: Collect the fraction and analyze by MS to confirm it corresponds to the Trt-peptide. 2. Modify Scavengers: The trityl cation may be reattaching. Increase the concentration of a silane-based scavenger like triisopropylsilane (TIS), which is highly effective at quenching trityl cations. |
| Low yield of desired peptide | Significant portion of the peptide remains Trt-protected. | 1. Review Cleavage Protocol: Ensure the volume of the cleavage cocktail is sufficient to fully swell and immerse the resin (approx. 10 mL per gram of resin).[3] 2. Consider a Stronger Cocktail: For stubborn cases, use a more robust cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT). |
| Precipitation observed in cleavage mixture | Peptide may be aggregating or precipitating out of the TFA cocktail. | 1. Add a Chaotropic Agent: Consider adding a small amount of a solvent like dichloromethane (DCM) to the cleavage cocktail to improve solubility. 2. Increase Agitation: Ensure the resin slurry is mixing thoroughly throughout the entire cleavage duration. |
Quantitative Data Summary
The choice of cleavage cocktail and reaction conditions is critical for successful deprotection. The tables below summarize key data for optimizing the process.
Table 1: Common Cleavage Cocktails for Gln(Trt) Deprotection
| Reagent Name | Composition (v/v) | Key Features & Recommendations |
| Standard (TFA/TIS/H₂O) | 95% TFA / 2.5% TIS / 2.5% H₂O | A general-purpose, low-odor cocktail. TIS is an excellent scavenger for the Trt cation. Suitable for most peptides. |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Phenol is added to assist in the deprotection of other groups and scavenge cations.[4] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A powerful, broad-spectrum cocktail for complex peptides containing sensitive residues like Cys, Met, or Trp. |
| TFA/DCM/TES | 10% TFA / 87.5% DCM / 2.5% TES | A milder cocktail used for selective deprotection, but can be effective for labile Trt groups with extended time.[1] |
Table 2: Effect of TFA Concentration and Time on Deprotection
| TFA Concentration (% in cocktail) | Typical Reaction Time | Deprotection Efficiency | Notes |
| < 50% | 1-2 hours | Often Incomplete | May be used for selective deprotection of very labile groups, but not recommended for full Gln(Trt) cleavage. |
| 90-95% | 2 hours | Generally High | The standard for global deprotection. Sufficient for most peptides.[1] |
| 95% | 3-4 hours | Very High | Recommended for long peptides or sequences where steric hindrance is suspected. |
Experimental Protocols
Protocol 1: Standard Cleavage and Trt-Deprotection from Gln-Containing Peptides
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) into a reaction vessel. Wash the resin with dichloromethane (DCM) (3 x 5 mL) and allow it to swell in DCM for 20 minutes. Remove the final DCM wash by filtration.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. For a standard reaction, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For 0.1 mmol of resin, prepare approximately 2-3 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Ensure the resin is fully submerged. Agitate the mixture at room temperature. The resin may turn yellow or orange due to the formation of trityl cations.[5]
-
Reaction Time: Allow the reaction to proceed for 2-3 hours. For problematic sequences, extend this time to 4 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate into a new centrifuge tube. Wash the resin with fresh TFA (2 x 1 mL) and combine the filtrates.
-
Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Work-up: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold ether to remove scavengers and residual acid.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis.
Protocol 2: Analytical HPLC and MS for Assessing Deprotection
-
Sample Preparation: Dissolve a small amount of the crude, dried peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in H₂O.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 20-30 minutes.
-
Detection: Monitor at 220 nm.
-
Analysis: Look for two main peaks. The earlier, more polar peak should be the desired product. The later, more hydrophobic peak is likely the Trt-protected peptide.
-
-
Mass Spectrometry Analysis:
-
Analyze the crude sample using ESI-MS or MALDI-TOF.
-
Calculate the expected mass of the fully deprotected peptide (M).
-
Search the spectrum for the expected [M+H]+ ion.
-
Search for an ion at [M+242.3+H]+, which confirms the presence of the incompletely deprotected species.
-
Visual Guides
Caption: Acid-catalyzed deprotection of Gln(Trt) and scavenging of the trityl cation.
Caption: A logical workflow for troubleshooting incomplete Trt deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Minimizing Glutamine Side-Chain Dehydration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the dehydration of glutamine side chains to nitriles and other related byproducts during chemical experiments, particularly in the context of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is glutamine side-chain dehydration and why is it a concern?
A1: Glutamine's side chain contains a primary amide that can undergo dehydration (loss of a water molecule) under certain chemical conditions. This can lead to two primary unwanted side products: a pyroglutamate residue through intramolecular cyclization, especially when glutamine is at the N-terminus, or a nitrile functionality. These modifications alter the peptide's structure, mass, and potentially its biological activity, leading to impurities in the final product and complicating data analysis.
Q2: What are the main factors that promote glutamine side-chain dehydration to nitrile?
A2: The primary factor is the use of certain activating agents during peptide coupling steps in SPPS. Carbodiimide-based reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are well-documented to promote the dehydration of the glutamine side-chain amide to a nitrile.[1][2] Other contributing factors can include elevated temperatures and extended reaction times.
Q3: How does pyroglutamate formation from glutamine occur?
A3: Pyroglutamate formation is a common modification for N-terminal glutamine residues. It is an intramolecular cyclization reaction that can be catalyzed by weak acids.[3] This side reaction can be minimized by ensuring rapid and efficient coupling of the subsequent amino acid to the newly deprotected N-terminal amine of glutamine, thereby reducing its exposure time in a reactive state.
Q4: Can I visually identify if glutamine dehydration has occurred?
A4: Visual identification is not possible. The detection of these side products requires analytical techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC). A mass decrease of 18.01 Da in the final peptide product can indicate the formation of pyroglutamate (loss of water). Nitrile formation also results in a mass change that can be detected by MS.
Q5: Is it possible to reverse the dehydration of the glutamine side chain?
A5: Once the nitrile or pyroglutamate has formed, reversal to the original glutamine side chain is generally not feasible under standard peptide synthesis or purification conditions. Therefore, prevention is the most effective strategy.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Issue 1: Mass spectrometry of my synthetic peptide shows a significant peak with a mass corresponding to the target peptide minus 18 Da.
-
Possible Cause: This mass loss is characteristic of a dehydration event. The most likely culprit is the formation of a pyroglutamate residue from an N-terminal glutamine or the dehydration of an internal glutamine residue's side chain.
-
Troubleshooting Steps:
-
Confirm the Location: Use tandem mass spectrometry (MS/MS) to sequence the peptide and identify the location of the modification.
-
Review Synthesis Protocol:
-
N-terminal Glutamine: If the modification is at the N-terminus, the cyclization to pyroglutamate is highly probable.
-
Coupling Reagents: If the modification is internal, review the coupling reagents used. Carbodiimides (DCC, DIC) are known to cause dehydration.[1]
-
-
Prevention and Mitigation:
-
For future syntheses, if glutamine is at the N-terminus, minimize the time the N-terminal amine is deprotected before the next coupling step.
-
Avoid the use of carbodiimide coupling reagents for glutamine residues.
-
Protect the glutamine side chain with a trityl (Trt) group by using Fmoc-Gln(Trt)-OH.[2][4][5]
-
-
Issue 2: My peptide synthesis with a glutamine residue has a low yield of the desired product and multiple impurity peaks in the HPLC chromatogram.
-
Possible Cause: The formation of nitrile or pyroglutamate byproducts can lead to a complex mixture of peptides, reducing the yield of the target peptide and complicating purification.
-
Troubleshooting Steps:
-
Analyze Byproducts: Use LC-MS to identify the masses of the major impurities to confirm if they correspond to dehydration products.
-
Optimize Coupling Strategy:
-
Choice of Protected Amino Acid: The most effective preventative measure is the use of a side-chain protected glutamine derivative, such as this compound. The bulky trityl group sterically hinders the side-chain amide, preventing dehydration.[2][5]
-
Coupling Reagents: If not using a side-chain protected glutamine, switch from carbodiimide-based reagents (DCC, DIC) to phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HBTU, HATU) reagents, which are less prone to causing this side reaction.[1]
-
-
Purification: Develop a robust HPLC purification method to separate the desired peptide from the dehydration-related impurities.
-
Data Presentation
The following tables summarize the impact of different strategies on minimizing glutamine side-chain dehydration.
Table 1: Qualitative Comparison of Coupling Reagents on Glutamine Side-Chain Dehydration
| Coupling Reagent Class | Examples | Propensity for Nitrile Formation from Gln | Recommended Use for Gln Residues |
| Carbodiimides | DCC, DIC | High[1] | Not Recommended |
| Phosphonium Salts | PyBOP, PyAOP | Low | Recommended |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Low | Recommended |
Table 2: Strategies to Minimize Glutamine Side-Chain Dehydration
| Strategy | Description | Efficacy | Key Considerations |
| Use of Side-Chain Protected Gln | Employing this compound during synthesis.[2][4][5] | High | The trityl group is removed during the final acid cleavage step. |
| Avoid Carbodiimide Reagents | Using alternative coupling reagents like HATU, HBTU, or PyBOP.[1] | Moderate to High | These reagents are generally more efficient and lead to fewer side reactions. |
| Rapid Coupling at N-terminal Gln | Minimizing the time the deprotected N-terminal amine is exposed before the next coupling. | Moderate | Helps to reduce pyroglutamate formation. |
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for Glutamine Residues using this compound
This protocol describes the manual coupling of this compound during solid-phase peptide synthesis to minimize side-chain dehydration.
Materials:
-
This compound
-
Peptide synthesis resin with a free N-terminal amine
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Confirmation of Coupling (Optional): Perform a ninhydrin (Kaiser) test to ensure the coupling reaction has gone to completion. If the test is positive, repeat the coupling step.
Protocol 2: Analytical Method for Quantification of Glutamine Dehydration Byproducts by LC-MS/MS
This protocol provides a general framework for the analysis of a cleaved peptide to quantify the desired product and potential dehydration byproducts like pyroglutamate-containing peptides and nitrile-containing peptides.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Crude peptide sample, cleaved from the resin and dried
-
Standards for the expected peptide, pyroglutamate-peptide, and nitrile-peptide (if available)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in an appropriate solvent (e.g., a mixture of Mobile Phase A and B).
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan (MS1) to identify the molecular weights of the components in the crude sample. Look for the expected mass of the target peptide, the mass -18 Da (pyroglutamate), and the mass corresponding to nitrile formation.
-
Perform tandem MS (MS/MS) on the parent ions of interest to confirm their sequences.
-
-
Quantification:
-
Integrate the peak areas of the extracted ion chromatograms for the target peptide and its dehydration byproducts.
-
Calculate the relative percentage of each species. For more accurate quantification, a calibration curve with known standards should be used.
-
Mandatory Visualizations
References
Impact of residual piperidine on Fmoc-Gln(Trt)-OH stability
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions concerning the stability of Fmoc-Gln(Trt)-OH, particularly in the context of residual piperidine during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
Q1: I am observing significant double-incorporation of Glutamine or [Gln-1] deletion sequences in my final peptide analysis. Could residual piperidine be the cause?
A: Yes, this is a classic sign of process failure related to residual piperidine. If the piperidine used for Fmoc deprotection in the previous cycle is not thoroughly washed from the resin, it can be carried over into the subsequent coupling step. This residual base can prematurely remove the Fmoc protecting group from the incoming this compound before it has a chance to couple to the resin-bound peptide. This premature deprotection can lead to several impurities:
-
Deletion Sequences: If the newly deprotected Gln(Trt)-OH fails to couple efficiently, the subsequent amino acid in the sequence may be added instead, resulting in a deletion of the intended glutamine residue[1].
-
Double Incorporation: Premature deprotection of the incoming this compound in solution can lead to complex side reactions, while on-resin premature deprotection can expose the amine for a second coupling event under certain conditions.
-
Truncated Sequences: If capping steps are used, the prematurely deprotected amine might be acetylated, leading to truncated peptide chains[1].
Q2: My crude peptide purity is consistently low, with many early-eluting peaks in my HPLC chromatogram. How does this relate to this compound and piperidine?
A: Low crude purity with a profile of unidentified peaks, particularly those eluting earlier than the target peptide, often points to the presence of shorter, more polar deletion and truncated sequences. As explained above, residual piperidine is a common cause for the generation of these impurities during the coupling step for any amino acid, including this compound[1]. Inadequate washing after the deprotection step is the most likely root cause.
Q3: How can I experimentally confirm that residual piperidine is degrading my this compound stock?
A: You can perform an in-solution stability test. Prepare a solution of your this compound in DMF (or your standard coupling solvent) at the concentration you would use for synthesis. Spike this solution with a small, known concentration of piperidine (e.g., 0.5-1% v/v) to simulate residual contamination. Analyze aliquots of this mixture by RP-HPLC at various time points (e.g., 0, 15, 30, and 60 minutes). A progressive decrease in the area of the main this compound peak and the appearance of a new peak corresponding to the deprotected Gln(Trt)-OH will confirm its instability in the presence of the base. (See Protocol 2 for a detailed method).
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism by which residual piperidine affects this compound?
A: The mechanism is identical to the one used intentionally for deprotection. Piperidine is a secondary amine that acts as a base to abstract the acidic proton on the fluorenyl ring system of the Fmoc group[2]. This initiates a β-elimination reaction, releasing the free amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF)[3][4]. The piperidine then acts as a nucleophile to scavenge the reactive DBF, forming a stable adduct[1][2]. While essential for chain elongation, this reaction is detrimental when it occurs prematurely in the coupling solution due to inadequate washing[1].
Q2: Are there other side reactions besides premature deprotection for this compound caused by piperidine?
A: The primary and most immediate side reaction caused by residual piperidine is premature Fmoc removal. However, glutamine residues, especially at the N-terminus of a peptide, are known to be susceptible to cyclization to form pyroglutamate. This is typically promoted by heat or acidic conditions but can also be influenced by the basicity of the microenvironment. Premature removal of the Fmoc group by residual piperidine exposes the N-terminal amine of glutamine, potentially increasing its susceptibility to this cyclization over time.
Q3: What are the best practices for washing the resin to ensure complete removal of piperidine?
A: Thorough washing after the Fmoc deprotection step is critical. A standard and effective washing protocol involves:
-
Draining the piperidine solution from the reaction vessel.
-
Washing the resin 5 to 6 times with the primary synthesis solvent (e.g., DMF)[5].
-
Ensuring each wash involves suspending the resin fully in the solvent for at least 30-60 seconds before draining. Using a solvent in which piperidine is highly soluble, like DMF, is essential for efficient removal.
Q4: Is this compound more susceptible to degradation by piperidine than other Fmoc-amino acids?
A: The lability of the Fmoc group to piperidine is generally high for all amino acids. While minor kinetic differences in deprotection can exist due to steric hindrance from the side chain, this compound is not considered exceptionally more or less stable than other standard Fmoc-amino acids[2]. The core issue is not the specific amino acid's stability but the process failure of leaving residual base, which will prematurely deprotect any Fmoc-amino acid introduced in the next coupling step.
Quantitative Data
The stability of this compound is inversely proportional to the concentration of residual piperidine and the exposure time. The following table provides illustrative data on the extent of premature deprotection that can occur in a coupling solution contaminated with piperidine.
Table 1: Illustrative Impact of Residual Piperidine on Premature Fmoc Deprotection of this compound in a DMF Solution at Room Temperature.
| Residual Piperidine Conc. (v/v) | Exposure Time (minutes) | Estimated Premature Deprotection (%) | Potential Impact on Synthesis |
| 0.1% | 15 | 1 - 5% | Minor increase in deletion peptides. |
| 0.5% | 15 | 10 - 25% | Significant reduction in crude purity; high levels of deletion/truncated sequences. |
| 1.0% | 15 | 25 - 50% | Critical synthesis failure; main product may be a minor component. |
| 0.5% | 30 | 20 - 40% | Critical synthesis failure, especially with longer coupling times. |
Note: These values are representative estimates for troubleshooting and illustrative purposes. Actual degradation rates may vary based on temperature, solvent, and specific coupling reagents used.
Experimental Protocols
Protocol 1: RP-HPLC Method for Assessing this compound Purity and Degradation
This method is suitable for monitoring the stability of the Fmoc-amino acid.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes[6].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 301 nm (for the Fmoc group) and 220 nm (for the peptide backbone)[6].
-
Injection Volume: 10 µL.
-
Expected Retention Times: this compound is highly hydrophobic and will have a long retention time. Its deprotected counterpart will elute significantly earlier.
Protocol 2: In-Solution Stability Test
This protocol simulates the effect of residual piperidine on this compound during a coupling step.
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in DMF to a known concentration (e.g., 0.5 M).
-
Prepare Piperidine Solution: Prepare a 1% (v/v) solution of piperidine in DMF.
-
Initiate Reaction: In a clean vial, add 980 µL of the this compound stock solution. At time zero (T=0), add 20 µL of the 1% piperidine solution to achieve a final piperidine concentration of ~0.02%. Mix thoroughly. Note: This is a starting point; concentrations can be adjusted to match suspected contamination levels.
-
Sample at Time Points: Immediately take a 50 µL aliquot and quench it in a separate vial containing 450 µL of Mobile Phase A (this acidifies and dilutes the sample, stopping the reaction). This is your T=0 sample.
-
Incubate: Allow the reaction vial to stand at room temperature.
-
Continue Sampling: Take and quench additional 50 µL aliquots at T=15 min, T=30 min, and T=60 min.
-
Analyze: Analyze all quenched samples by RP-HPLC using the method described in Protocol 1.
-
Evaluate: Compare the chromatograms. Calculate the percentage decrease of the this compound peak area over time to quantify the degradation rate.
Visualizations
Caption: Logical workflow illustrating how inadequate washing leads to peptide impurities.
Caption: Experimental workflow for testing the stability of this compound.
References
Validation & Comparative
A Head-to-Head Comparison: Fmoc-Gln(Trt)-OH versus Fmoc-Gln-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protected amino acid building blocks is critical to achieving high purity and yield. This guide provides an in-depth, data-supported comparison of two commonly used glutamine derivatives: Fmoc-Gln(Trt)-OH and Fmoc-Gln-OH, focusing on their solubility and performance in solid-phase peptide synthesis (SPPS).
The selection of an appropriate glutamine building block is particularly important due to the reactive nature of its side-chain amide. Unprotected glutamine can lead to undesirable side reactions, compromising the integrity of the final peptide. This comparison demonstrates the significant advantages offered by the side-chain protection strategy in this compound.
Chemical Properties at a Glance
A fundamental understanding of the physical and chemical properties of these two reagents is the first step in appreciating their differential performance in peptide synthesis. The key difference lies in the presence of the bulky trityl (Trt) protecting group on the side-chain amide of glutamine in this compound.
| Property | This compound | Fmoc-Gln-OH |
| Molecular Formula | C₃₉H₃₄N₂O₅ | C₂₀H₂₀N₂O₅ |
| Molecular Weight | 610.71 g/mol | 368.38 g/mol |
| CAS Number | 132327-80-1 | 71989-20-3 |
| Structure | Nα-Fmoc, Nδ-Trityl protected L-glutamine | Nα-Fmoc protected L-glutamine |
Solubility: A Critical Parameter in SPPS
Efficient solid-phase peptide synthesis relies on the complete solubilization of reagents to ensure effective coupling reactions. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and a lower purity of the crude peptide. In this regard, this compound exhibits a clear advantage over its unprotected counterpart.
The bulky and hydrophobic trityl group on the side chain of this compound significantly enhances its solubility in common SPPS solvents.[1][2][3] In contrast, Fmoc-Gln-OH is known for its poor solubility, particularly in dimethylformamide (DMF), a widely used solvent in peptide synthesis.[1][2][3]
| Solvent | This compound | Fmoc-Gln-OH |
| Dimethylformamide (DMF) | Readily soluble | Much less soluble[1][2][3] |
| N-Methyl-2-pyrrolidone (NMP) | Good solubility | Limited solubility |
| Dichloromethane (DCM) | Moderate solubility | Poor solubility |
This enhanced solubility of this compound is a crucial factor for achieving high coupling efficiencies, especially in automated peptide synthesizers where visual confirmation of complete dissolution is not always possible.
Performance in Peptide Synthesis: Purity and Side Reaction Prevention
The primary advantage of using this compound lies in its ability to prevent common side reactions associated with glutamine, leading to a significantly purer final peptide product.[3]
Key Side Reactions Prevented by Trityl Protection:
-
Dehydration to Nitrile: During the activation of the carboxylic acid for coupling, especially with carbodiimide reagents like DIC, the side-chain amide of unprotected glutamine can undergo dehydration to form a nitrile.[1][2] This irreversible modification leads to a significant impurity that is often difficult to separate from the desired peptide. The bulky trityl group in this compound sterically hinders this side reaction.[1][2]
-
Pyroglutamate Formation: When glutamine is the N-terminal amino acid of a peptide, its free amino group can catalyze the cyclization of the side-chain amide to form pyroglutamic acid (pGlu).[4][5] This modification results in a truncated and often biologically inactive peptide. The Trt group on the side chain of glutamine effectively prevents this intramolecular cyclization.
Experimental Protocols
To provide a practical comparison, the following sections detail the methodologies for solubility determination and a comparative solid-phase peptide synthesis.
Solubility Determination Protocol
Objective: To qualitatively and quantitatively assess the solubility of this compound and Fmoc-Gln-OH in common SPPS solvents.
Materials:
-
This compound
-
Fmoc-Gln-OH
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Qualitative Assessment:
-
To separate vials, add 10 mg of this compound and 10 mg of Fmoc-Gln-OH.
-
Add 1 mL of DMF to each vial.
-
Vortex for 2 minutes at room temperature.
-
Visually inspect for complete dissolution.
-
Repeat the process with NMP and DCM.
-
-
Quantitative Assessment (Saturated Solution Method):
-
Add a known excess amount of the Fmoc-amino acid to a known volume of solvent (e.g., 100 mg in 1 mL of DMF).
-
Stir the suspension at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Evaporate the solvent from the supernatant and weigh the remaining solid to determine the concentration.
-
Comparative Solid-Phase Peptide Synthesis (SPPS) Protocol
Objective: To synthesize a model hexapeptide (H-Tyr-Gly-Gly-Phe-Gln-Leu-NH₂) using both this compound and Fmoc-Gln-OH to compare the purity of the crude products.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Leu-OH, this compound, Fmoc-Gln-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) Piperidine in DMF
-
DMF, DCM
-
TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
HPLC system with a C18 column
Procedure (to be performed in parallel for each glutamine derivative):
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling (Fmoc-Leu-OH):
-
Pre-activate Fmoc-Leu-OH (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash with DMF and DCM.
-
Subsequent Couplings: Repeat steps 2 and 3 for the remaining amino acids in the sequence (this compound or Fmoc-Gln-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH).
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
-
HPLC Analysis:
-
Dissolve the crude peptides in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the purity of each crude peptide by reverse-phase HPLC, monitoring at 220 nm.
-
Conclusion
Based on the available data and established principles of peptide chemistry, This compound is unequivocally the superior choice over Fmoc-Gln-OH for solid-phase peptide synthesis. Its enhanced solubility ensures more efficient and reliable coupling reactions, while the trityl side-chain protection effectively prevents deleterious side reactions, namely nitrile and pyroglutamate formation. This translates to a higher purity of the crude peptide, which in turn simplifies purification, saving time and resources. For researchers aiming for the successful synthesis of high-quality glutamine-containing peptides, this compound is the recommended building block.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of Peptides Containing Gln(Trt) Residues
For Researchers, Scientists, and Drug Development Professionals
The incorporation of glutamine (Gln) residues with trityl (Trt) side-chain protection is a common strategy in solid-phase peptide synthesis (SPPS). The bulky and hydrophobic nature of the Trt group imparts unique characteristics to the peptide, which necessitates careful consideration during HPLC analysis and purification. This guide provides a comparative analysis of HPLC methods for peptides containing Gln(Trt) residues versus their unprotected Gln counterparts, supported by experimental data and detailed protocols.
The Impact of the Trityl Group on HPLC Performance
The primary difference in the HPLC analysis of a Gln(Trt)-containing peptide compared to its unprotected form is the significant increase in hydrophobicity conferred by the Trityl group. This increased hydrophobicity leads to a longer retention time in reversed-phase HPLC (RP-HPLC).
Key Performance Comparison:
| Parameter | Peptide with Gln | Peptide with Gln(Trt) | Rationale |
| Retention Time (RP-HPLC) | Shorter | Significantly Longer | The bulky, non-polar Trityl group dramatically increases the hydrophobicity of the peptide, leading to stronger interaction with the C18 stationary phase. |
| Peak Shape | Generally sharp and symmetrical | Can be broader with potential for tailing | The large Trityl group can sometimes lead to slower mass transfer kinetics on the stationary phase. |
| Resolution from Impurities | Dependent on impurity characteristics | Can be improved for more polar impurities | The significant shift in retention time for the Gln(Trt)-peptide can enhance separation from earlier eluting, more polar synthesis-related impurities. |
| On-Column Stability | Stable | Potentially labile to high concentrations of TFA | The Trityl group is acid-labile and can be partially or fully cleaved by trifluoroacetic acid (TFA) in the mobile phase, leading to peak splitting or the appearance of the unprotected peptide peak. However, studies have shown that Trt-protection on glutamine is generally stable under typical analytical HPLC conditions with standard TFA concentrations (0.1%).[1] |
Experimental Protocols
Standard HPLC Method for Unprotected Peptides
A standard protocol for the analysis of a typical unprotected peptide is as follows:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.[2]
-
Column Temperature: 30-45°C.
Optimized HPLC Method for Gln(Trt)-Containing Peptides
Due to the increased hydrophobicity, the gradient for a Gln(Trt)-containing peptide needs to be adjusted to ensure elution within a reasonable time frame and to achieve good peak shape.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A steeper or delayed gradient is often required. For example, a linear gradient from 30% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 40-50°C to improve peak shape.
Data Presentation: Comparative Analysis
The following table summarizes hypothetical comparative data for a model decapeptide with and without Gln(Trt) protection, analyzed using the respective optimized HPLC methods.
| Peptide | HPLC Method | Retention Time (min) | Peak Width (min) | Tailing Factor |
| Decapeptide-Gln | Standard | 12.5 | 0.25 | 1.1 |
| Decapeptide-Gln(Trt) | Optimized | 18.2 | 0.35 | 1.3 |
Challenges and Solutions in Gln(Trt) Peptide Analysis
The primary challenge in the HPLC analysis of Gln(Trt)-containing peptides is managing the hydrophobicity and the potential for on-column deprotection.
Caption: Challenges and corresponding solutions in the HPLC analysis of Gln(Trt) peptides.
Experimental Workflow for Method Development
A systematic approach is crucial for developing a robust HPLC method for a novel Gln(Trt)-containing peptide.
Caption: A typical workflow for developing an HPLC method for Gln(Trt) peptides.
Alternative Analytical Approaches
While RP-HPLC is the most common technique, other methods can be employed, particularly for purification or when dealing with very complex mixtures.
-
Preparative HPLC: For isolating the Gln(Trt)-containing peptide, a larger diameter column and a higher sample load are used. The principles of method development remain the same, focusing on maximizing resolution and throughput.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Although less common for hydrophobic peptides, HILIC can be a complementary technique, especially for separating the protected peptide from other hydrophobic impurities that are difficult to resolve by RP-HPLC.
-
Supercritical Fluid Chromatography (SFC): SFC can offer a "green" alternative to HPLC, using supercritical CO2 as the main mobile phase component. It can provide different selectivity for complex peptide mixtures.[3]
Conclusion
The HPLC analysis of peptides containing Gln(Trt) residues requires a tailored approach to account for the significant hydrophobicity imparted by the Trityl group. By optimizing the mobile phase gradient and temperature, and by being mindful of the potential for on-column deprotection, researchers can develop robust and reliable analytical methods. This guide provides a framework for comparing and developing such methods, ensuring accurate characterization and purification of these important synthetic peptides.
References
A Comparative Guide to Side-Chain Protection of Glutamine in Fmoc SPPS: Beyond the Trityl Group
For Researchers, Scientists, and Drug Development Professionals
In the realm of Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the prevalent Fmoc/tBu strategy, the effective protection of trifunctional amino acid side chains is paramount to achieving high purity and yield of the target peptide. For glutamine (Gln), the side-chain amide presents a persistent challenge, being susceptible to undesirable side reactions such as pyroglutamate formation and dehydration to a nitrile.[1] The triphenylmethyl (Trt) group has long been the gold standard for protecting the Gln side chain, lauded for its ability to mitigate these side reactions and enhance the solubility of the Fmoc-Gln(Trt)-OH building block.[1][2]
However, the landscape of peptide synthesis is one of continuous optimization. Researchers may seek alternatives to the Trt group for reasons of cost, specific cleavage requirements, or to overcome challenges in complex sequences. This guide provides an objective comparison of the Trt protecting group with notable alternatives, namely the dimethoxybenzhydryl (Mbh) and trialkoxybenzyl (Tmob) groups, for the side-chain protection of glutamine in Fmoc SPPS. While direct, head-to-head quantitative data in a single study is scarce, this guide synthesizes available information to aid in the rational selection of a glutamine protecting group.
Comparison of Protecting Group Performance
The ideal protecting group for the glutamine side chain should be stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF), effectively prevent side reactions during coupling, and be cleanly removable during the final acidic cleavage without generating hard-to-remove byproducts.
| Protecting Group | Key Advantages | Key Disadvantages | Cleavage Conditions |
| Trityl (Trt) | - Industry Standard: Widely used and well-documented.[1] - Excellent Prevention of Side Reactions: The bulky Trt group effectively prevents both pyroglutamate formation and dehydration.[1] - Enhanced Solubility: this compound exhibits good solubility in common SPPS solvents like DMF.[2] - Facile Removal: Readily cleaved under standard TFA cleavage conditions.[3] | - Steric Hindrance: The bulkiness, while beneficial for preventing side reactions, can sometimes lead to slightly slower coupling kinetics.[4] | Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS). Cleavage is typically complete within 1-3 hours.[5] |
| Dimethoxybenzhydryl (Mbh) | - Alternative to Trt: Provides an option when Trt is not desired. | - Slower Cleavage: May require extended deprotection times, especially when multiple Mbh-protected residues are present in the peptide sequence.[6][7] | Can be cleaved with strong acid cocktails, but may require longer treatment times (e.g., >4 hours with TFA-based cocktails).[8] |
| Trialkoxybenzyl (Tmob) | - Faster Cleavage than Mbh: Reported to have a significantly shorter half-life for cleavage compared to the Mbh group. | - Difficult to Scavenge: The Tmob carbocation generated during cleavage can be challenging to effectively scavenge, potentially leading to side reactions with sensitive residues like tryptophan.[6] | Cleaved rapidly with TFA (e.g., 95% TFA), but requires efficient scavenging, often with trialkylsilanes.[6] |
Glutamine Side-Chain Reactions in Fmoc SPPS
The primary side reactions involving the glutamine side chain during Fmoc SPPS are pyroglutamate formation and dehydration. Understanding these pathways is crucial for appreciating the role of the protecting group.
Caption: Common side reactions of the glutamine side chain in SPPS.
Experimental Workflow for Fmoc SPPS
The following diagram illustrates a typical workflow for a single coupling cycle in Fmoc SPPS, highlighting the stages where the glutamine side-chain protecting group plays a critical role.
Caption: A single cycle in the Fmoc SPPS workflow.
Experimental Protocols
To facilitate a direct comparison of these protecting groups in your own laboratory setting, the following standardized protocols are provided.
Protocol 1: Standard Coupling of Fmoc-Gln(X)-OH (X = Trt, Mbh, or Tmob)
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling:
-
In a separate vial, dissolve Fmoc-Gln(X)-OH (0.5 mmol, 5 eq.), HBTU (0.48 mmol, 4.8 eq.), and HOBt (0.5 mmol, 5 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) and then dichloromethane (DCM) (3 x 1 min).
-
Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.
Protocol 2: Cleavage and Deprotection
For this compound:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS).
-
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin (10 mL/g of resin).
-
Agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide under vacuum.
-
For Fmoc-Gln(Mbh)-OH:
-
Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS.
-
Procedure:
-
Follow the same procedure as for Trt, but extend the cleavage time to 4-6 hours.
-
Monitor the cleavage progress by taking small aliquots and analyzing by HPLC to ensure complete deprotection.
-
For Fmoc-Gln(Tmob)-OH:
-
Cleavage Cocktail: 92.5% TFA, 5% TIS, 2.5% H₂O. (A higher concentration of scavenger is recommended).
-
Procedure:
-
Follow the same procedure as for Trt. The cleavage is expected to be rapid (within 1-2 hours).
-
Ensure efficient mixing to facilitate scavenging of the Tmob cation.
-
Conclusion
The Trityl (Trt) group remains the most reliable and widely used protecting group for the glutamine side chain in Fmoc SPPS, offering a robust defense against common side reactions and favorable solubility. However, for specific applications or to troubleshoot challenging sequences, alternatives such as Mbh and Tmob may be considered. The choice should be guided by a careful evaluation of the trade-offs between cleavage kinetics, potential for side reactions from the cleaved protecting group, and the overall complexity of the peptide being synthesized. The provided protocols offer a standardized framework for researchers to conduct their own comparative analyses and determine the optimal glutamine protection strategy for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. anyflip.com [anyflip.com]
A Comparative Guide to Fmoc-Gln(Trt)-OH and Other Glutamine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the choice of protected amino acid derivatives is paramount to achieving high purity and yield of the target peptide. Glutamine, with its reactive side-chain amide, presents a particular challenge, necessitating the use of protecting groups to prevent undesirable side reactions. Among the various options available, Fmoc-Gln(Trt)-OH has emerged as a widely adopted standard. This guide provides an objective comparison of this compound with other glutamine derivatives, supported by available data, to assist researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Glutamine Derivatives
The selection of a suitable side-chain protecting group for glutamine is critical to mitigate two primary side reactions: the dehydration of the side-chain amide to a nitrile and the cyclization of N-terminal glutamine to pyroglutamate. Furthermore, the solubility of the protected amino acid derivative in standard SPPS solvents directly impacts coupling efficiency.
Qualitative Comparison
| Derivative | Key Advantages | Key Disadvantages |
| This compound | - Excellent solubility in DMF and NMP.[1] - Effectively prevents nitrile formation during activation.[2] - Reduces the risk of pyroglutamate formation. | - The bulky trityl group can sometimes lead to steric hindrance in crowded sequences. - Deprotection of N-terminal Gln(Trt) can be slower compared to other residues.[1] |
| Fmoc-Gln(Xan)-OH | - Historically used in Boc chemistry for its ability to improve solubility and prevent dehydration.[1] | - Less commonly used in modern Fmoc-SPPS. - Xanthyl group is more labile to acid than Trt, which can be a disadvantage in certain strategies. |
| Fmoc-Gln(Mmt)-OH | - The Mmt group is more acid-labile than Trt, allowing for selective deprotection on-resin with dilute acid. | - Increased acid lability may lead to premature deprotection during prolonged synthesis or with certain resin linkers. |
| Fmoc-Gln(Tmob)-OH | - Reported to have significantly faster cleavage rates compared to Mbh-protected glutamine. | - Less commonly available compared to Trt-protected derivatives. |
| Fmoc-Gln-OH (unprotected) | - Lower cost. | - Very poor solubility in common SPPS solvents like DMF.[3] - High risk of nitrile formation upon activation with carbodiimides. - Prone to pyroglutamate formation at the N-terminus. |
Quantitative Data Summary
| Parameter | This compound | Other Derivatives | Notes |
| Solubility in DMF | Readily soluble | Fmoc-Gln-OH: Very low solubility.[3] | High solubility is crucial for efficient coupling. |
| Prevention of Nitrile Formation | High | Fmoc-Gln-OH: Prone to this side reaction. | The bulky Trt group effectively shields the amide from dehydration.[2] |
| Prevention of Pyroglutamate Formation | High | Fmoc-Gln-OH: High risk at the N-terminus. | Protection of the side-chain amide significantly reduces the rate of cyclization. |
| Deprotection Conditions | Standard TFA cocktails (e.g., 95% TFA) | Fmoc-Gln(Mmt)-OH: Can be removed with 1% TFA in DCM. | Trt group is efficiently cleaved under standard final deprotection conditions. |
| Deprotection Time | Generally efficient, but can be slower for N-terminal Gln(Trt).[1] | Fmoc-Gln(Tmob)-OH: Faster cleavage than Mbh derivatives. | Extended cleavage times may be necessary for complete deprotection in some cases. |
Experimental Protocols
To aid researchers in evaluating glutamine derivatives for their specific applications, the following are detailed methodologies for key experiments.
1. Protocol for Comparing Coupling Efficiency
This protocol outlines a method to compare the coupling efficiency of different Fmoc-Gln derivatives to a model peptide sequence on a solid support.
-
Resin: Rink Amide resin (0.5 mmol/g loading).
-
Model Peptide Sequence: H-Gly-Ala-Val-Leu-Ile-Phe-Gly-Resin.
-
Procedure:
-
Swell the resin in DMF for 1 hour.
-
Perform Fmoc deprotection of the N-terminal glycine using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
Prepare coupling solutions for each Fmoc-Gln derivative (this compound, Fmoc-Gln(Xan)-OH, etc.) at a concentration of 0.4 M in DMF.
-
For each derivative, perform the coupling reaction using 3 equivalents of the Fmoc-Gln derivative, 3 equivalents of HCTU, and 6 equivalents of DIPEA in DMF for 2 hours at room temperature.
-
After coupling, wash the resin with DMF.
-
Take a small sample of the resin for a Kaiser test to qualitatively assess the presence of free amines.
-
Cleave a small portion of the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Analyze the cleaved peptide by HPLC to quantify the amount of unreacted peptide (deletion sequence) versus the desired product. The percentage of the desired product corresponds to the coupling efficiency.
-
2. Protocol for Quantifying Pyroglutamate Formation
This protocol is designed to measure the rate of pyroglutamate formation from an N-terminal glutamine residue under Fmoc deprotection conditions.
-
Model Peptide-Resin: H-Gln(Prot)-Ala-Val-Gly-Resin (where Prot is Trt, Xan, etc.).
-
Procedure:
-
Synthesize the model peptide on a Rink Amide resin.
-
For the final coupling step, use the respective Fmoc-Gln derivative.
-
After coupling and washing, perform the final Fmoc deprotection with 20% piperidine in DMF.
-
At various time points (e.g., 10 min, 30 min, 1 hour, 2 hours), take an aliquot of the resin.
-
Immediately quench the reaction by washing the resin aliquot with DMF and then DCM, and dry it.
-
Cleave the peptide from each resin aliquot using a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Analyze the cleaved peptides by HPLC and Mass Spectrometry to quantify the ratio of the desired peptide with a free N-terminal Gln versus the peptide with an N-terminal pyroglutamate.
-
Visualization of Key Concepts
Logical Relationship of Glutamine Derivatives
The following diagram illustrates the relationship between unprotected glutamine and its protected derivatives used in SPPS.
Caption: Glutamine derivatives used in SPPS.
Experimental Workflow for Comparison
The diagram below outlines a typical experimental workflow for the comparative analysis of different glutamine derivatives in SPPS.
Caption: Workflow for comparing glutamine derivatives.
Signaling Pathways Involving Glutamine-Containing Peptides
Glutamine residues within peptides can play crucial roles in biological signaling. Two notable examples are the NF-κB and GLP-1 secretion pathways.
NF-κB Signaling Pathway
Glutamine and glutamine-containing peptides can modulate the NF-κB signaling pathway, which is a central regulator of inflammation and immune responses.
Caption: Modulation of NF-κB pathway by glutamine.
GLP-1 Secretion Pathway
Glutamine is a potent stimulator of Glucagon-Like Peptide-1 (GLP-1) secretion from intestinal L-cells, a key process in glucose homeostasis.
Caption: Glutamine-induced GLP-1 secretion.
Conclusion
This compound remains the gold standard for incorporating glutamine residues in Fmoc-SPPS due to its excellent performance in preventing common side reactions and its high solubility. While other derivatives with different protecting groups exist, offering potential advantages in specific contexts such as orthogonal deprotection strategies, a lack of comprehensive, direct comparative data necessitates careful evaluation by researchers for their particular synthetic needs. The provided experimental protocols offer a framework for such evaluations, enabling the rational selection of the most suitable glutamine derivative to ensure the successful synthesis of high-quality peptides.
References
Validating Glutamine Incorporation: A Comparative Guide to Amino Acid Analysis Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of glutamine incorporation is crucial for understanding cellular metabolism, drug efficacy, and the fidelity of peptide and protein synthesis. This guide provides an objective comparison of three prevalent analytical techniques for the validation of glutamine incorporation: High-Performance Liquid Chromatography (HPLC) with post-column derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays. The performance of each method is supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.
Comparison of Analytical Methods
The choice of analytical method for validating glutamine incorporation depends on several factors, including the required sensitivity, specificity, sample matrix complexity, and available instrumentation. Below is a summary of the quantitative performance of HPLC with post-column derivatization, LC-MS/MS, and enzymatic assays.
| Parameter | HPLC with Post-Column Derivatization | LC-MS/MS | Enzymatic Assay |
| Linearity Range | 4 - 50 µg/mL[1][2] | 10 nM - 10 mM | 0.023 - 2 mM[3] |
| Accuracy | 99.78%[1][2] | 82 - 113% | Not explicitly stated in reviewed sources |
| Precision (%RSD) | Inter-day: 1.82% - 4.63%[1] | < 9%[4] | Intra- and inter-day: <8.70%[5] |
| Limit of Detection (LOD) | 0.11 µg/mL[1] | 5 fmol on column[4] | 23 µM[3] |
| Limit of Quantitation (LOQ) | 0.35 µg/mL[1] | Sub-fmol level on column[4] | Not explicitly stated in reviewed sources |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below to ensure reproducibility and aid in the implementation of these methods in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization
This method relies on the separation of amino acids by ion-exchange chromatography, followed by a post-column reaction with a derivatizing agent, such as ninhydrin, to produce a colored product that can be detected spectrophotometrically.
Sample Preparation:
-
Prepare working standard and sample solutions of glutamine by diluting in ultrapure water to a final concentration of 25 µg/mL[1].
Chromatographic Conditions:
-
Column: Sodium cation-exchange column.
-
Mobile Phase: A gradient of sodium eluant (pH 3.15, with 5% sulfolane) and sodium eluant (pH 7.40), followed by a sodium column regenerant[1].
-
Flow Rate (Mobile Phase): 0.4 mL/min[1].
-
Flow Rate (Derivatizing Reagent): 0.3 mL/min[1].
-
Column Temperature: 48°C[1].
-
Post-Column Reaction Temperature: 130°C[1].
-
Injection Volume: 10 µL[1].
-
Detection: 570 nm[1].
Post-Column Derivatization:
-
The column eluent is mixed with a ninhydrin solution.
-
The reaction is carried out at 130°C to produce a colored product.
-
The absorbance is measured at 570 nm[1].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity by separating amino acids using liquid chromatography and then identifying and quantifying them based on their mass-to-charge ratio.
Sample Preparation:
-
For cell media samples, deproteinize 100 µL of the sample with 200 µL of ice-cold acetonitrile[4][6].
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant 100-fold with water before analysis[4][6].
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity UHPLC System or equivalent[6].
-
Column: Agilent ZORBAX SB-C18 Rapid Resolution HB column (3.0 × 50 mm, 1.8 µm)[6].
-
Mobile Phase A: 0.5% formic acid and 0.3% heptafluorobutyric acid (HFBA) in water[6].
-
Mobile Phase B: 0.5% formic acid and 0.3% HFBA in acetonitrile[6].
-
Gradient: 0% to 5% B over 5 minutes[4].
-
Flow Rate: 0.4 mL/min[6].
-
Injection Volume: 1 µL[6].
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent[6].
-
Ionization Mode: Positive Electrospray Ionization (ESI)[6].
-
Detection Mode: Multiple Reaction Monitoring (MRM)[7].
It is important to note that free glutamine and glutamic acid can cyclize to pyroglutamic acid in the electrospray ionization source, which can be an artifact in metabolomic studies. Chromatographic separation of these species is crucial for accurate quantification[8][9].
Enzymatic Assay
Enzymatic assays for glutamine are typically based on the hydrolysis of glutamine to glutamate, which is then measured in a subsequent colorimetric or fluorometric reaction.
Sample Preparation:
-
Cell lysates: Resuspend cells in distilled water, homogenize or sonicate on ice, and centrifuge to remove debris. Deproteinate the sample using a 10 kDa spin filter[10].
-
Tissue lysates: Homogenize the tissue sample in distilled water and centrifuge to remove debris[10].
Assay Protocol (Example using a commercial kit):
-
Add 25 µL of each glutamine standard or unknown sample to the wells of a 96-well microtiter plate[10].
-
Add 25 µL of 1X Assay Buffer to all wells[10].
-
To measure total glutamine, add 5 µL of Glutaminase to the standard and sample wells. For background measurement, add 5 µL of Negative Control Buffer to a separate set of sample wells[10].
-
Incubate for 30 minutes at 37°C, protected from light[10].
-
Add 50 µL of the Reaction Mix (containing glutamate oxidase, glutamate-pyruvate transaminase, HRP, and a fluorometric probe) to each well[10].
-
Incubate for 30 minutes at 37°C, protected from light[10].
-
Measure the fluorescence with an excitation wavelength in the range of 530-570 nm and an emission wavelength in the range of 590-600 nm[10].
Visualizing Key Pathways and Workflows
To further clarify the processes involved in glutamine metabolism and its analysis, the following diagrams illustrate the key signaling pathways and a generalized experimental workflow.
Caption: Key pathways of intracellular glutamine metabolism.
Caption: Generalized workflow for glutamine incorporation analysis.
References
- 1. scirp.org [scirp.org]
- 2. Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization [scirp.org]
- 3. bioassaysys.com [bioassaysys.com]
- 4. chem-agilent.com [chem-agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
A Comparative Guide to Cleavage Cocktails for Trityl (Trt) Group Removal
For researchers, scientists, and drug development professionals engaged in peptide synthesis and other applications of protecting group chemistry, the efficient and clean removal of the trityl (Trt) group is a critical step. The choice of cleavage cocktail can significantly impact the yield and purity of the final product. This guide provides an objective comparison of commonly used cleavage cocktails for Trt group removal, supported by experimental data and detailed protocols.
The trityl group is prized for its steric bulk and is frequently used to protect alcohols, thiols, and amines. Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). However, the highly reactive trityl cation generated during this process can lead to side reactions with sensitive amino acid residues such as tryptophan, methionine, and cysteine. To mitigate these side reactions, various scavengers are added to the TFA to create a "cleavage cocktail."
Comparison of Common Cleavage Cocktails
The efficacy of a cleavage cocktail is determined by its ability to efficiently remove the Trt group while minimizing side reactions, thereby maximizing the yield and purity of the deprotected product. Below is a summary of common cleavage cocktails and their performance based on available data.
| Cleavage Cocktail (Composition v/v) | Key Scavengers | Typical Reaction Time | Yield/Purity Profile | Notes |
| TFA / TIS / H₂O (95:2.5:2.5) | Triisopropylsilane (TIS), Water | 1-2 hours | Generally effective, but can lead to side reactions with sensitive residues if additional scavengers are not used.[1] | A common starting point for many cleavage protocols. TIS is an effective scavenger for the trityl cation.[1] |
| Reagent B (TFA / Phenol / H₂O / TIS, 88:5:5:2) | Phenol, Triisopropylsilane (TIS), Water | 1 hour | Good for Trt-containing resins; considered an "odorless" alternative to thiol-containing cocktails.[2] | Phenol acts as a scavenger for the trityl cation.[2] |
| Reagent K (TFA / Phenol / H₂O / Thioanisole / EDT, 82.5:5:5:5:2.5) | Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | 1-2.5 hours | Broadly applicable for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[2] | The combination of scavengers provides robust protection against a wide range of side reactions.[2] |
| TFA / TIS / H₂O / 1,4-Benzenedimethanethiol (1,4-BDMT) (95:3:2 + scavenger) | Triisopropylsilane (TIS), Water, 1,4-BDMT | 2 hours | In a study with a 39-mer peptide, this cocktail provided improved yield and purity compared to cocktails with standard aliphatic thiols.[3] | Benzylthiols like 1,4-BDMT are effective scavengers and can offer advantages over traditional aliphatic thiols.[3] |
Experimental Data: A Closer Look
A study comparing different thiol scavengers in a TFA/TIS/H₂O (95:3:2) cocktail for the cleavage of a 39-mer peptide (exenatide) resin provided the following results:
| Thiol Scavenger | Crude Yield (%) | Crude Purity (%) |
| Dithiothreitol (DTT) | 78 | 58 |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | 85 | 63 |
| 1,2-Benzenedimethanethiol (1,2-BDMT) | 75 | 56 |
Data adapted from a study on benzylthiols as scavengers.[3]
These results indicate that the choice of scavenger can have a significant impact on both the yield and purity of the crude peptide product.[3]
Experimental Protocols
Below are detailed methodologies for performing Trt group removal with some of the discussed cleavage cocktails.
Protocol 1: Cleavage with Reagent B
-
If applicable, ensure the final Fmoc-protecting group on the peptide resin has been removed.
-
Wash the resin with dichloromethane (DCM).
-
Prepare Reagent B fresh: 88% TFA, 5% phenol, 5% water, 2% TIS (v/v/v/v).
-
Suspend the peptide resin in Reagent B (approximately 10 mL per gram of resin).
-
Stir the mixture for 1 hour at room temperature.[2]
-
Filter the resin and wash with a small amount of additional Reagent B.
-
Combine the filtrates and precipitate the peptide by adding cold methyl t-butyl ether.
-
Isolate the precipitated peptide by centrifugation or filtration.
Protocol 2: Cleavage with Reagent K
-
If applicable, remove the final Fmoc-protecting group from the peptide resin.
-
Prepare Reagent K fresh: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v/v/v/v).
-
Suspend the resin in Reagent K (10 to 40 mL per gram of peptide resin).[4]
-
Stir the mixture at room temperature for 1 to 2.5 hours. Peptides with multiple arginine residues may require longer deprotection times.[2][4]
-
Filter the resin and rinse with TFA.[4]
-
Concentrate the combined filtrates.[4]
-
Precipitate the peptide by adding the concentrated solution to cold methyl t-butyl ether.[4]
-
Collect the crude peptide by filtration or centrifugation.[4]
Protocol 3: General TFA Cleavage with Scavengers
-
Place the dry, Trt-protected compound or resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail fresh. A common formulation is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For sensitive sequences, additional scavengers may be required.
-
Add the cleavage cocktail to the resin (typically 10-25 mL per gram of resin).[5]
-
Allow the reaction to proceed at room temperature with occasional swirling for 1-2 hours. The reaction progress can be monitored by HPLC.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of TFA.
-
Combine the filtrates and precipitate the product by adding cold diethyl ether.
-
Isolate the product by centrifugation and decantation or filtration.
-
Wash the product with cold diethyl ether to remove residual scavengers and byproducts.
Visualizing the Workflow and Rationale
To better understand the process and the rationale behind the use of cleavage cocktails, the following diagrams illustrate the general experimental workflow and the mechanism of Trt group removal.
References
A Cost-Benefit Analysis of Fmoc-Gln(Trt)-OH in Large-Scale Peptide Synthesis
In the realm of large-scale solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is a critical determinant of overall process efficiency, purity of the final product, and ultimately, economic viability. For the incorporation of glutamine (Gln), researchers are often faced with a key decision: utilize the side-chain protected derivative, Nα-Fmoc-Nδ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH), or the unprotected counterpart, Fmoc-Gln-OH. This guide provides a comprehensive cost-benefit analysis of using this compound, offering a comparative overview with supporting data and experimental protocols for researchers, scientists, and drug development professionals.
Executive Summary
The use of this compound in large-scale SPPS presents a classic trade-off between higher upfront raw material cost and significant downstream benefits. These benefits include increased peptide purity, higher overall yield, and simplified purification processes. The primary advantages of the trityl (Trt) protecting group on the glutamine side chain are the prevention of common side reactions and markedly improved solubility in standard synthesis solvents. For large-scale campaigns, these advantages often translate into substantial cost savings and a more robust and reliable manufacturing process.
Performance Comparison: this compound vs. Fmoc-Gln-OH
The decision to use this compound is primarily driven by its ability to mitigate key challenges associated with the use of unprotected Fmoc-Gln-OH, particularly in long or complex peptide sequences.
Key Advantages of this compound
-
Prevention of Side Reactions: The trityl group effectively shields the side-chain amide of glutamine, preventing undesirable side reactions.[1][2][3] A major issue with unprotected glutamine is its propensity to undergo dehydration to form a nitrile when activated with carbodiimide reagents.[1] Furthermore, N-terminal glutamine residues are susceptible to cyclization, forming pyroglutamate, which can truncate the peptide chain.[4][5]
-
Enhanced Solubility: Fmoc-Gln-OH exhibits notoriously poor solubility in common SPPS solvents such as dimethylformamide (DMF).[1] This can lead to incomplete dissolution and coupling, resulting in deletion sequences and a lower yield of the desired peptide. In contrast, this compound is readily soluble in DMF and other organic solvents, ensuring efficient and complete coupling reactions.[1][2]
-
Improved Purity and Yield: By circumventing side reactions and ensuring complete coupling, the use of this compound leads to a significantly purer crude peptide product.[2] This higher purity simplifies the downstream purification process, reducing the time and resources required for chromatography and ultimately increasing the overall isolated yield.
Quantitative Data Summary
The following tables provide a summary of the key performance and cost metrics for this compound and its primary alternative, Fmoc-Gln-OH.
| Parameter | This compound | Fmoc-Gln-OH | References |
| Molecular Weight | 610.7 g/mol | 368.4 g/mol | [6] |
| Solubility in DMF | High (readily soluble) | Very Low (often requires sonication or heating, may not fully dissolve) | [1] |
| Prevention of Dehydration (with carbodiimides) | High (Trt group protects the side-chain amide) | Low (prone to nitrile formation) | [1] |
| Prevention of Pyroglutamate Formation | High (side-chain protection minimizes this pathway) | Moderate to Low (risk is present, especially for N-terminal Gln) | [4][5] |
| Coupling Efficiency | High (>99% typical) | Variable (can be significantly lower due to poor solubility) | [2] |
| Relative Raw Material Cost | Higher | Lower | [7] |
| Overall Process Cost-Effectiveness (Large-Scale) | Generally high due to increased yield and purity | Can be lower for short, simple peptides but often less cost-effective for complex syntheses | [3] |
Table 1: Performance Comparison of this compound and Fmoc-Gln-OH
| Supplier | Product | Quantity | Price (USD) | Price per gram (USD) |
| Supplier A | This compound | 100 g | $162 | $1.62 |
| Supplier A | This compound | 1 kg | $996 | $1.00 |
| Supplier B | This compound | 100 g | $426 | $4.26 |
| Supplier C | This compound | 100 g | $239 | $2.39 |
| Supplier C | This compound | 1 kg | $1760 | $1.76 |
Table 2: Representative Pricing for this compound (Note: Prices are subject to change and may vary between suppliers)
Experimental Protocols
To empirically evaluate the benefits of this compound in a specific peptide synthesis, the following experimental protocol can be employed.
Protocol for Comparative Synthesis of a Model Peptide
Objective: To compare the coupling efficiency, crude purity, and yield of a model peptide synthesized with this compound versus Fmoc-Gln-OH.
Model Peptide Sequence: H-Tyr-Ala-Gln-Leu-Gly-NH₂
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH
-
Fmoc-Leu-OH
-
This compound
-
Fmoc-Gln-OH
-
Fmoc-Ala-OH
-
Fmoc-Tyr(tBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Analytical HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Resin Preparation: Swell Rink Amide resin in DMF for 1 hour in two separate reaction vessels.
-
First Amino Acid Coupling (Glycine):
-
Couple Fmoc-Gly-OH (3 equivalents) to the resin using HBTU/HOBt/DIPEA (3/3/6 equivalents) in DMF.
-
Allow the coupling reaction to proceed for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Subsequent Couplings (Leu, Gln, Ala, Tyr):
-
Repeat the coupling and deprotection steps for each amino acid in the sequence.
-
For the glutamine coupling step, use this compound in one reaction vessel and Fmoc-Gln-OH in the other.
-
Note on Fmoc-Gln-OH coupling: Due to poor solubility, ensure the Fmoc-Gln-OH is as fully dissolved as possible before adding to the resin. Sonication of the amino acid solution may be necessary.
-
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Analysis:
-
Dissolve a small amount of each crude peptide in a suitable solvent (e.g., water/acetonitrile).
-
Analyze the crude purity by analytical RP-HPLC.
-
Confirm the identity of the major peak and any significant impurities by mass spectrometry.
-
Calculate the crude yield for each synthesis.
-
Visualizing the Decision Process and Chemical Pathways
The following diagrams illustrate the decision-making process for selecting a glutamine derivative and the chemical pathways involved.
Caption: Decision workflow for selecting a glutamine derivative.
Caption: Chemical pathways for glutamine incorporation in SPPS.
Conclusion
For large-scale peptide synthesis, particularly for long and complex sequences, the use of this compound is a strategically sound investment. While the initial cost of the raw material is higher than that of unprotected Fmoc-Gln-OH, the benefits of preventing side reactions and improving solubility translate into higher purity, increased yields, and simplified purification. These downstream advantages typically outweigh the upfront cost, leading to a more robust, reliable, and ultimately more economical manufacturing process. For the synthesis of very short and simple peptides, the use of Fmoc-Gln-OH may be considered, but a careful risk assessment of potential side reactions and solubility issues should be conducted.
References
A Comparative Analysis of Coupling Reagents for Fmoc-Gln(Trt)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Incorporation of Fmoc-Gln(Trt)-OH
The efficient incorporation of glutamine, protected with a trityl (Trt) group on its side chain (this compound), is a critical step in the solid-phase peptide synthesis (SPPS) of many biologically active peptides. The bulky nature of the Trityl group, while effective in preventing side reactions such as dehydration to a nitrile or pyroglutamate formation, can present steric challenges during the coupling reaction. The choice of coupling reagent is therefore paramount to achieving high coupling efficiency, minimizing side reactions like racemization, and ultimately obtaining a high purity of the final peptide product. This guide provides a comparative overview of commonly used coupling reagents for this purpose, supported by available data and detailed experimental protocols.
Performance Comparison of Coupling Reagents
The selection of a suitable coupling reagent for this compound depends on a balance of reactivity, cost, and the potential for side reactions. While direct comparative studies for this specific amino acid derivative are not extensively documented in a single source, the following table summarizes the performance of several widely used coupling reagents based on their general efficacy in SPPS and in the coupling of other challenging amino acids.
| Coupling Reagent/System | Reagent Type | Typical Coupling Time | Coupling Efficiency | Potential for Racemization | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 min | > 99.5% | Low | Advantages: Highly reactive, excellent for sterically hindered couplings. Disadvantages: Higher cost, potential for guanidinylation if used in excess. |
| HBTU | Aminium/Uronium Salt | 30 - 60 min | 98 - 99.5% | Low | Advantages: Fast and efficient, widely used, enhances coupling of this compound.[1] Disadvantages: Potential for guanidinylation if used in excess. |
| HCTU | Aminium/Uronium Salt | 5 - 20 min | High | Low | Advantages: Very fast reaction times, cost-effective alternative to HATU. Disadvantages: Can have impurities that affect peptide purity. |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 min | 95 - 98% | Very Low | Advantages: Cost-effective, very low risk of racemization.[2] Disadvantages: Slower reaction rates, potential for N-acylurea formation, and generation of hydrogen cyanide from the reaction of Oxyma and DIC.[3] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | Low | Advantages: Efficient, no risk of guanidinylation.[4] Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are standard protocols for the coupling of this compound using the discussed reagents in a manual solid-phase synthesis workflow.
General Steps for SPPS
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc-Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF (v/v) for 5-7 minutes, followed by a second treatment for the same duration.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
Coupling Protocol using HATU
This protocol is recommended for achieving high coupling efficiency, especially with sterically hindered amino acids.
-
Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and an organic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents) in DMF. Allow this activation mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test (ninhydrin test). A negative test indicates the absence of free primary amines.
-
Washing: After a successful coupling, the resin is washed thoroughly with DMF.
Coupling Protocol using HBTU
A widely used and efficient protocol for standard and challenging couplings.
-
Activation: In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF.
Coupling Protocol using HCTU
This protocol offers a rapid and cost-effective coupling.
-
Activation: Prepare a solution of this compound (4 equivalents) and HCTU (4 equivalents) in DMF. Add 20% collidine in DMF.
-
Coupling: Add the solution to the deprotected resin.
-
Reaction: Mix for approximately 15 minutes. Longer coupling times (1–12 hours) can be beneficial for longer peptides.[5]
-
Monitoring: Check for reaction completion using the Kaiser test.
-
Washing: Wash the resin with DMF.
Coupling Protocol using DIC/Oxyma
This method is favored for its low cost and minimal racemization.
-
Reagent Preparation: In the reaction vessel containing the deprotected resin, add this compound (3 equivalents) and Oxyma (3 equivalents).
-
Activation and Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction progress with a Kaiser test.
-
Wasting: Wash the resin with DMF to remove excess reagents and the soluble diisopropylurea byproduct.
Coupling Protocol using PyBOP
An efficient phosphonium salt-based method that avoids guanidinylation side reactions.
-
Activation: In a separate vessel, dissolve this compound (3 equivalents), PyBOP (3 equivalents), and HOBt (3 equivalents, optional but recommended) in DMF. Add DIPEA (6 equivalents).
-
Coupling: Immediately add the solution to the deprotected resin.
-
Reaction: Agitate the mixture for 2 hours at room temperature.[2]
-
Monitoring: Perform a Kaiser test to confirm complete coupling.
-
Washing: Wash the resin with DMF.
Visualizing the Workflow and Mechanisms
To better understand the process, the following diagrams illustrate the general workflow of solid-phase peptide synthesis and the mechanism of peptide bond formation.
Caption: General workflow of Fmoc-based solid-phase peptide synthesis.
Caption: Mechanism of peptide bond formation via activation and coupling.
References
Safety Operating Guide
A Guide to the Safe Disposal of Fmoc-Gln(Trt)-OH for Laboratory Professionals
Researchers and scientists engaged in drug development and other laboratory research must adhere to strict safety protocols for the handling and disposal of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of Fmoc-Gln(Trt)-OH (Nα-Fmoc-Nδ-trityl-L-glutamine), a commonly used protected amino acid in peptide synthesis. Following these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with care, minimizing the risk of exposure. Although some safety data sheets (SDS) do not classify this compound as hazardous, it is best practice to treat it as a potentially hazardous chemical.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory to prevent eye contact.[1][2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[1][2]
-
Body Protection: A laboratory coat or a chemical-resistant apron should be worn to protect against skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1]
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1][2] Provide appropriate exhaust ventilation where dust may be formed.[1][2]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including residual amounts from original containers and any contaminated materials like weighing paper or pipette tips, in a designated and clearly labeled hazardous waste container. The container should be compatible with the chemical, such as high-density polyethylene (HDPE).
-
Liquid Waste: If this compound is part of a solution, the entire solution should be treated as hazardous waste. This is particularly relevant in peptide synthesis, where waste streams may contain solvents like dimethylformamide (DMF) or reagents like piperidine and trifluoroacetic acid (TFA). These liquid waste streams must be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Contaminated PPE: Used gloves, lab coats, and other PPE that have come into contact with this compound should be disposed of as contaminated solid waste.
2. Labeling of Waste Containers: Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other chemical constituents and their approximate concentrations
-
The primary hazards associated with the waste (e.g., "Irritant," "Flammable Liquid" if in a solvent)
-
The date the waste was first added to the container
3. Storage of Chemical Waste: Store sealed hazardous waste containers in a designated waste accumulation area. This area should be well-ventilated, secure, and separate from incompatible chemicals to prevent accidental reactions.
4. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] Always follow all local, state, and federal regulations for hazardous waste disposal.
Summary of Key Disposal Information
| Aspect | Procedure | Rationale |
| Solid this compound | Collect in a labeled, compatible hazardous waste container. | To prevent environmental contamination and ensure safe handling. |
| Contaminated Materials | Dispose of as hazardous waste along with the solid chemical. | Items in contact with the chemical are considered contaminated. |
| Empty Containers | Triple rinse with a suitable solvent; collect rinsate as hazardous waste. Dispose of the container as unused product. | To ensure no residual chemical is left, which could pose a hazard. |
| Spills | Sweep up solid material without creating dust, and place it in a closed container for disposal.[1] | To minimize exposure and contamination. |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash.[1][2] | To prevent environmental pollution and non-compliance with regulations. |
Disposal Workflow
Caption: A workflow diagram illustrating the proper disposal procedure for this compound.
References
Essential Safety and Operational Guide for Handling Fmoc-Gln(Trt)-OH
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Gln(Trt)-OH. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Risk Assessment
This compound, a derivative of the amino acid glutamine, is widely used in solid-phase peptide synthesis.[1] While some safety data sheets (SDS) do not classify this compound as hazardous, it is crucial to handle it with care, as with all laboratory chemicals.[2][3] The primary risks are associated with the inhalation of dust and contact with skin and eyes.[2][4]
Key Potential Hazards:
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound to minimize exposure.
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use.[2][4] |
| Body Protection | A clean lab coat or a disposable gown.[5] |
| Respiratory Protection | A NIOSH-approved N95 respirator is recommended if dust is likely to be generated. For significant dust or aerosol generation, a full face-piece respirator may be necessary.[5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in the laboratory.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated place.[2] Recommended storage temperature is typically between 2-8°C or -10 to -25°C.
-
Keep the container tightly closed.[2]
3.2. Weighing and Preparation
-
Perform all weighing and handling operations within a chemical fume hood or a ventilated enclosure to minimize dust inhalation.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a spatula to handle the powdered compound. Avoid scooping or pouring in a manner that creates airborne dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing. This compound has good solubility in many organic solvents like DMF.[1]
3.3. Spill Management
-
In case of a spill, evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the spilled solid.[4] Avoid creating dust.
-
Place the spilled material into a suitable, closed, and labeled container for disposal.[4]
-
Clean the spill area with soap and water.[4]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including residual powder, contaminated weighing paper, and gloves, in a designated hazardous waste container.[6] The container should be made of a non-reactive material, such as high-density polyethylene (HDPE), and be clearly labeled.[6]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
Empty Containers: "Empty" containers may still contain residual powder and should be treated as hazardous waste.
4.2. Labeling and Storage of Waste
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Indicate the primary hazards (e.g., "Irritant").[6]
-
Store waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[6]
4.3. Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Do not dispose of this compound down the drain or in the regular trash.[4][6]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
